Product packaging for Phenyl benzoate(Cat. No.:CAS No. 93-99-2)

Phenyl benzoate

Cat. No.: B166620
CAS No.: 93-99-2
M. Wt: 198.22 g/mol
InChI Key: FCJSHPDYVMKCHI-UHFFFAOYSA-N
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Description

Overview of Phenyl Benzoate (B1203000) as a Chemical Compound

Phenyl benzoate (C₁₃H₁₀O₂) is a benzoate ester characterized by a phenyl group attached to the carbonyl carbon of a benzoate group. ugm.ac.id It typically presents as a white crystalline powder or solid with a mild aromatic or geranium odor. ugm.ac.idnih.govmdpi.com Key physical properties include a melting point ranging from 68-70 °C and a boiling point around 298-299 °C or 314 °C. nih.govmdpi.comacgpubs.orgmdpi.com Its density is reported as 1.235. nih.govmdpi.com this compound exhibits specific solubility characteristics: it is freely soluble in ethanol (B145695) and hot alcohol, slightly soluble in cold alcohol and diethyl ether, and insoluble in water, though soluble in chloroform (B151607). nih.govmdpi.comacgpubs.orgmdpi.com

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₃H₁₀O₂ acgpubs.orgnih.gov
Molecular Weight198.22 g/mol acgpubs.orgnih.gov
IUPAC NameThis compound nih.gov
SynonymsBenzoic acid phenyl ester nih.govnih.gov
Physical FormWhite crystalline powder/solid ugm.ac.idnih.gov
OdorMild aromatic, Geranium odor ugm.ac.idnih.govmdpi.com
Melting Point68-70 °C nih.govacgpubs.orgmdpi.com
Boiling Point298-299 °C or 314 °C nih.govmdpi.comacgpubs.orgmdpi.com
Density1.235 nih.govmdpi.com
SolubilityFreely soluble in ethanol/hot alcohol, slightly soluble in cold alcohol/diethyl ether, insoluble in water, soluble in chloroform nih.govmdpi.comacgpubs.orgmdpi.com

Historical Context of this compound Studies

The synthesis of this compound has historical roots in fundamental organic chemistry. One notable method, the Schotten-Baumann reaction, which involves the benzoylation of phenols with benzoyl chloride in the presence of an aqueous base like sodium hydroxide (B78521), was first reported in 1883. scribd.comyoutube.com This reaction provides a foundational synthetic route for this compound. Further advancements in understanding its structural characteristics include the determination of its crystal structure from microdensitometer-measured intensities, with a reported study in 1995 detailing normal bond lengths and angles. acgpubs.orgresearchgate.net Research into materials incorporating this compound, such as liquid crystalline thiol-ene monomers, dates back to at least 1990, indicating its long-standing relevance in materials science. google.comijrpr.com

Current State of this compound Research

Current research on this compound spans various domains, leveraging its chemical versatility and distinct properties.

Beyond traditional methods, modern synthetic approaches for this compound and its derivatives continue to be explored. Studies have investigated phase-transfer catalytic kinetics for its synthesis, aiming to optimize reaction conditions and yields. bjmu.edu.cn Other methods include heating alkali metal o-halobenzoate salts with alkali metal benzoates. researchgate.net

This compound plays a crucial role in the development of advanced materials. It is utilized in the synthesis of soluble polyimides, which are high-performance polymers with diverse applications. acgpubs.orgmdpi.com Its electrical properties and compatibility with other materials like biphenyl (B1667301), phenylcyclohexane, and fluorine types make this compound-based compounds excellent for the development of liquid crystal displays (LCDs), particularly at low temperatures. scribd.com Research also focuses on synthesizing novel this compound-based liquid crystalline thiol-ene monomers, investigating how variations in bridging units and spacer lengths can tune mesophase types (e.g., nematic, smectic A, crystal E phases). These monomers exhibit low transition temperatures and high stability, making them suitable for in situ polymerization to create materials with enhanced electro-optical properties. google.com Furthermore, this compound derivatives have been studied as photo- and thermostabilizers in plasticized polyvinyl chloride (PVC) formulations, demonstrating their capacity to shield polymeric matrices from UV radiation and improve thermal stability.

Recent research has delved into the potential biological activities of this compound.

Antimicrobial Activity: this compound has been synthesized and characterized for its antimicrobial properties. Studies have shown its effectiveness against both Gram-positive and Gram-negative microorganisms, including Escherichia coli and Staphylococcus aureus. researchgate.net The antimicrobial activity of this compound compounds, when compared with solvents like chloroform and butanol, has shown comparable or notable effects. For instance, in a cup plate method study, this compound in chloroform demonstrated zones of inhibition against S. aureus and E. coli. researchgate.net

Table 2: Antimicrobial Activity of this compound and Controls (Zone of Inhibition in cm)

Solution (Concentration)Staphylococcus aureus (Zone of Inhibition, cm)Escherichia coli (Zone of Inhibition, cm)Reference
This compound in chloroform (0.5 mg/ml)0.530.61 researchgate.net
Butanol (0.5 mg/ml)0.550.60 researchgate.net
Chloroform (0.5 mg/ml)0.500.58 researchgate.net

Antioxidant Activity: Certain this compound compounds have exhibited promising antioxidant activities. For example, a synthesized this compound derivative (Compound 4c) demonstrated strong antioxidant activity in DPPH radical scavenging assays. Its half maximal inhibitory concentration (IC50) was approximately 13.06 µM, which translates to about 2.59 µg/ml, showing a stronger effect compared to the standard antioxidant Trolox (IC50 = 4.28 ± 0.47 µg/ml). nih.gov Computational chemistry has been employed to further investigate the antioxidant mechanism of such compounds.

Other Biological Activities: this compound has also been identified as a chloride transport blocker, inhibiting chloride-dependent glutamate (B1630785) accumulation into vesicles. Furthermore, research has explored its anti-tyrosinase and anti-pancreatic lipase (B570770) activities, with some this compound compounds showing weak inhibition in these assays.

Significance and Broader Implications of this compound Research

The research surrounding this compound holds significant implications across various scientific and industrial sectors. As a versatile chemical intermediate, it is crucial for the synthesis of a wide array of other organic compounds. ugm.ac.id Its utility in the production of polyesters and advanced liquid crystal displays underscores its importance in materials science, contributing to the development of components for modern electronic and optical devices, such as high-quality lenses for cameras. ugm.ac.idscribd.com The ongoing exploration of its biological activities, including antimicrobial and antioxidant properties, suggests potential for future applications in areas requiring such functionalities, highlighting its broader relevance in chemical and biochemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O2 B166620 Phenyl benzoate CAS No. 93-99-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl benzoate
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InChI

InChI=1S/C13H10O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H
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InChI Key

FCJSHPDYVMKCHI-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2
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Molecular Formula

C13H10O2
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DSSTOX Substance ID

DTXSID0048210
Record name Phenyl benzoate
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Molecular Weight

198.22 g/mol
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Physical Description

Solid with an odor of geraniums; [Merck Index] Crystalline powder; [Alfa Aesar MSDS]
Record name Phenyl benzoate
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CAS No.

93-99-2
Record name Phenyl benzoate
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Synthetic Methodologies for Phenyl Benzoate

Established Synthetic Routes

Several well-documented methods exist for the synthesis of phenyl benzoate (B1203000), each employing different chemical principles and reaction conditions.

The Schotten-Baumann reaction is a widely recognized method for the acylation of alcohols and phenols, and it is particularly effective for the benzoylation of phenol (B47542) to produce phenyl benzoate. vedantu.comlibretexts.orgrajdhanicollege.ac.inlibretexts.org

This method involves the reaction of phenol with benzoyl chloride in the presence of an aqueous base, typically sodium hydroxide (B78521) (NaOH). libretexts.orgrajdhanicollege.ac.inlibretexts.orgdoubtnut.comdoubtnut.comprepchem.comresearchgate.netstansacademy.com The role of sodium hydroxide is crucial as it provides a basic medium, which deprotonates the acidic hydroxyl group of phenol to form the more nucleophilic phenoxide ion (C₆H₅O⁻). vedantu.comrajdhanicollege.ac.inlibretexts.orgdoubtnut.comresearchgate.net This phenoxide ion then undergoes a nucleophilic attack on the carbonyl carbon of benzoyl chloride (C₆H₅COCl). rajdhanicollege.ac.indoubtnut.comdoubtnut.com This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses to eliminate a chloride ion, thereby forming the ester bond characteristic of this compound (C₆H₅COOC₆H₅). rajdhanicollege.ac.indoubtnut.comdoubtnut.com The reaction is typically carried out by dissolving phenol in an aqueous sodium hydroxide solution, followed by the addition of benzoyl chloride. The mixture is then vigorously shaken, often for about 15 to 30 minutes, until the characteristic smell of benzoyl chloride dissipates, indicating the completion of the reaction. libretexts.orglibretexts.orgstansacademy.comyoutube.com The product, this compound, being insoluble in water, precipitates as a solid and can be isolated by filtration. libretexts.orgprepchem.comresearchgate.netstansacademy.comyoutube.com

Optimization efforts for the Schotten-Baumann benzoylation of phenol primarily focus on ensuring high yield and purity of this compound. The maintenance of an alkaline reaction medium throughout the process is critical for achieving good yields, as this promotes the formation of the reactive phenoxide ion and neutralizes the hydrochloric acid byproduct. libretexts.org Reported yields for this method are often very high, approaching theoretical yields or achieving approximately 96%. prepchem.comyoutube.com For purification, the crude this compound is typically washed with cold water and then recrystallized from an alcohol, such as ethanol (B145695). libretexts.orgprepchem.comstansacademy.comyoutube.com The melting point of the purified this compound is reported to be 68°C. prepchem.com

The following table summarizes typical conditions and outcomes for the Schotten-Baumann benzoylation of phenol:

Table 1: Schotten-Baumann Benzoylation of Phenol to this compound

ReactantQuantity (g/mL)Role
Phenol0.5 - 10 gStarting material
Benzoyl Chloride2 - 10 g / 2 - 5 mLAcylating agent
Sodium Hydroxide (10% aq. solution)10 - 100 mLBase, deprotonates phenol
Reaction ParameterCondition
TemperatureRoom temperature, occasional cooling
Reaction Time15 - 30 minutes (vigorous shaking)
SolventAqueous
Product OutcomeValue
Reported YieldAlmost theoretical - 96%
Purity MethodFiltration, washing with cold water, recrystallization from alcohol (e.g., ethanol)
Melting Point68°C

This compound can also be synthesized through the pyrolysis of a mixture of alkali metal o-halobenzoates and alkali metal benzoates. google.com This method involves heating a salt of an o-halobenzoic acid, where the alkali metal can be sodium, potassium, rubidium, or cesium, and the halogen is chlorine or bromine at the ortho position. google.com This heating is performed in the presence of a reactant amount of an alkali metal benzoate, which can also contain sodium, potassium, rubidium, or cesium as the alkali metal. google.com The reaction typically proceeds within a temperature range of 250°C to 375°C, with optimal results often observed between 300°C and 340°C. google.com this compound is obtained as the major product, regardless of the specific alkali metal chosen. google.com A minor byproduct of this reaction is xanthone. google.com While the precise mechanism is not fully understood, it is believed to involve the formation of an organo-potassium compound when potassium salts are used. google.com Other pyrolysis studies of alkali metal benzoates alone (without o-halobenzoates) primarily yield products such as benzene (B151609), phthalate, and benzophenone, indicating the crucial role of the o-halobenzoate component in the formation of this compound. datapdf.comacs.orgresearchgate.net The pyrolysis of o-halobenzoates is known to involve benzyne (B1209423) intermediates. researchgate.netacs.org

The following table outlines the key aspects of this compound synthesis via pyrolysis:

Table 2: Pyrolysis of Alkali Metal o-Halobenzoates and Benzoates for this compound Synthesis

ReactantsConditionsMain ProductByproduct
Alkali metal o-halobenzoate (e.g., o-chlorobenzoate, o-bromobenzoate of Na, K, Rb, Cs) + Alkali metal benzoate (of Na, K, Rb, Cs)Temperature: 250-375°C (preferably 300-340°C)This compoundXanthone (minor)

Phenyl benzoates are frequently generated in situ as intermediates in one-pot, two-step Fries rearrangement reactions, particularly for the synthesis of hydroxyaryl ketones like hydroxybenzophenones. researchgate.netresearchgate.netkumamoto-nct.ac.jp This synthetic strategy involves the direct reaction of phenol with carboxylic acids, such as benzoic acid, or with phthalic anhydride (B1165640). researchgate.netresearchgate.net Various catalysts, including zeolites (e.g., H-beta) and other solid acid catalysts, have been explored to facilitate these reactions. researchgate.netresearchgate.net For instance, a one-pot reaction combining benzoic acid and phenol in a mixture of trifluoromethanesulfonic acid (TfOH) and trifluoromethanesulfonic anhydride (Tf2O) has been shown to generate this compound as an intermediate. kumamoto-nct.ac.jp This in situ generated this compound subsequently rearranges to form 4-hydroxybenzophenone (B119663). kumamoto-nct.ac.jp The detection and subsequent disappearance of this compound during the reaction confirm its transient role as an intermediate that undergoes further transformation. kumamoto-nct.ac.jp It has been observed that the formation of hydroxybenzophenones in these systems may not always proceed via an intramolecular Fries rearrangement of the this compound intermediate, but rather through a bimolecular reaction between the in situ generated this compound and phenol. researchgate.net Lewis acids, such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄), and Brønsted acids like hydrofluoric acid (HF), perchloric acid (HClO₄), or polyphosphoric acid (PPA), are commonly employed as catalysts for Fries rearrangement reactions. sigmaaldrich.comsciencemadness.org

The following table illustrates the in situ generation of this compound in Fries rearrangement contexts:

Table 3: In Situ Generation of this compound in One-Pot Fries Reactions

ReactantsCatalytic SystemRole of this compoundFinal Product (Example)
Phenol + Benzoic acid / Phthalic anhydrideZeolites (e.g., H-beta), Solid acid catalysts, TfOH/Tf2O mixtureIn situ intermediateHydroxyaryl ketones (e.g., 4-hydroxybenzophenone)

Direct C-benzoylation offers a route to synthesize ortho-hydroxyaryl ketones by directly attaching a benzoyl group to the carbon atom of the aromatic ring of phenols or naphthols, bypassing the initial esterification step. researchgate.netsemanticscholar.org This method is particularly advantageous as it can lead to high yields and short reaction times. semanticscholar.org Catalysts such as metal triflates, with bismuth triflate demonstrating superior performance, have been effectively utilized for this transformation. researchgate.net Additionally, aluminum chloride (AlCl₃) under solvent-free conditions has proven to be highly efficient. semanticscholar.org For example, the direct C-benzoylation of substituted phenols with benzoyl chloride in the presence of aluminum chloride, without the use of a solvent, has been reported to achieve excellent yields, ranging from 72% to 96%, with reaction times as short as 10 minutes. semanticscholar.org This approach exhibits high chemoselectivity towards C-acylation, ensuring the benzoyl group attaches to the carbon rather than the oxygen. researchgate.netsemanticscholar.org

The following table summarizes findings on direct C-benzoylation:

Table 4: Direct C-Benzoylation of Phenols

ReactantsCatalystConditionsYield RangeReaction TimeSelectivity
Phenols + Benzoyl chlorideBismuth triflate, Aluminum chloride (AlCl₃)Solvent-free72-96%As short as 10 minutesChemoselective C-acylation
Reaction of Phenol and Benzoyl Chloride with Sodium Hydroxide

One-Pot, Two-Step Fries Reactions via In Situ Generation of Phenyl Benzoates

Catalytic Synthesis Approaches

Catalytic methods offer improved conversion and reaction rates for this compound synthesis, primarily by mitigating side reactions and facilitating the reaction between benzoyl chloride and phenol fishersci.ca.

Phase-Transfer Catalysis in this compound Synthesis

Phase-transfer catalysis (PTC) is a widely employed technique for the synthesis of this compound from benzoyl chloride and phenol, particularly in heterogeneous reaction systems where reactants reside in different phases fishersci.ca. In a typical aqueous-organic two-phase system, the nucleophile, often provided by the aqueous phase, is insoluble or sparingly soluble in the organic phase. Phase-transfer catalysts facilitate the transfer of these reacting anions into the organic phase, enabling them to react with the organic substrates epa.gov.

Quaternary Ammonium (B1175870) Salts as Catalysts

Quaternary ammonium salts are effective phase-transfer catalysts in the synthesis of this compound. Their catalytic activity varies depending on their structure. Studies have shown a distinct order of effectiveness for various quaternary ammonium chlorides in promoting the reaction fishersci.ca, guidechem.com.

Table 1: Catalytic Activity Order of Quaternary Ammonium Chlorides in this compound Synthesis

RankCatalyst TypeOrder of Catalytic Activity (Decreasing)
1Benzyltributylammonium bromideHighest
2Tetrabutylammonium hydrogensulfate
3Tetrabutylammonium bromide
4Benzyltriethylammonium chlorideLowest
Tertiary Amines as Catalysts

Table 2: Catalytic Activity Order of Tertiary Amines in this compound Synthesis

MetricOrder of Catalytic Activity (Decreasing)
Overall Reaction RateAlkyldimethylamine > Triethylamine > Tributylamine > Trimethylamine fishersci.ca, guidechem.com
ConversionTriethylamine > Tributylamine > Alkyldimethylamine > Trimethylamine fishersci.ca, guidechem.com
Impact of Solvent Polarity on Conversion and Reaction Rate

Table 3: Impact of Solvent Polarity on this compound Synthesis

Solvent TypeExamplesImpact on Conversion and Reaction RateOrder of Effectiveness (Decreasing)
Polar OrganicDichloromethane (B109758), Chlorobenzene (B131634)Promotes high conversion and fast reaction fishersci.ca, guidechem.comDichloromethane > Chlorobenzene guidechem.com
Nonpolar Organicn-Hexane, Benzene, Toluene (B28343)Lower conversion and slower reaction fishersci.ca, guidechem.comn-Hexane > Toluene guidechem.com

Note: The complete order of effectiveness for organic solvents is dichloromethane > n-hexane > chlorobenzene > toluene guidechem.com.

Transition Metal-Catalyzed Syntheses

Transition metal complexes play a crucial role in various catalytic processes, including the synthesis of esters like this compound fishersci.ca.

Co(II) and Ni(II) Schiff Base Complexes as Catalysts

Cobalt(II) and Nickel(II) Schiff base complexes have been investigated for their catalytic activity in the benzoylation of phenol to produce this compound nih.gov, fishersci.ca. Specifically, complexes formed with the monodentate Schiff base ligand N-benzylideneaniline have shown moderate catalytic activity nih.gov, fishersci.ca.

Studies have demonstrated that increasing the catalyst load generally enhances the conversion to this compound fishersci.ca,. For instance, at a catalyst load of 2.5 × 10⁻⁵ mol, a reaction time of 30 minutes, and a temperature of 313 K, the cobalt(II) complex yielded approximately 55.35% conversion, while the nickel(II) complex achieved around 34.83% conversion fishersci.ca,. The cobalt(II) complex consistently exhibited higher catalytic activity compared to the nickel(II) complex under similar conditions fishersci.ca,.

Table 4: Conversion to this compound using Co(II) and Ni(II) Schiff Base Complexes

Catalyst Load (mol)Co(II) Complex Conversion (%) (at 313 K, 30 min)Ni(II) Complex Conversion (%) (at 313 K, 30 min)
1 × 10⁻⁵26.1329.83
2 × 10⁻⁵(Data not explicitly provided for this load, but conversion increases with load)(Data not explicitly provided for this load)
2.5 × 10⁻⁵55.35 fishersci.ca,34.83 fishersci.ca,
Optimization of Catalyst Load, Temperature, and Time in Catalytic Benzoylation

The efficiency and yield of this compound synthesis can be significantly enhanced through the optimization of various reaction parameters, including catalyst load, temperature, and reaction time. Research into catalytic benzoylation has provided insights into these optimal conditions.

One study reported that an optimized catalytic benzoylation process achieved a 97% yield of this compound under specific conditions: a temperature of 140 °C, a holding time of 10 minutes, and a 30% catalytic loading. In another investigation, the benzoylation of phenol with benzoyl chloride was catalyzed by a nano ZnO/Sintered Calcium Phosphate (ZnO/SCaP) catalyst, calcined at 400 °C. It was observed that 0.01 equivalents of this catalyst were sufficient to achieve maximum product yield. Furthermore, this catalyst demonstrated high reusability, maintaining an 89-95% yield over four recycling runs.

Table 1: Optimization Parameters and Yields in this compound Synthesis

Catalyst TypeCatalyst LoadTemperature (°C)TimeYield (%)Reference
Unknown30%14010 min97
ZnO/SCaP (400)0.01 equiv.Room Temperature30 min89-95 (over 4 runs)

Heteropoly Acid Catalysis

Heteropoly acids (HPAs) are recognized as effective catalysts for the Fries rearrangement of aryl esters, a reaction that includes this compound as a substrate, leading to the formation of acylated phenols and esters. These catalytic transformations can be conducted in both homogeneous and heterogeneous liquid-phase systems, typically within a temperature range of 100–170 °C. Notable examples of active HPA catalysts include bulk, silica-supported, and sol-gel silica-included H3PW12O40 (PW). Additionally, salts of HPAs, such as Cs2.5H0.5PW12O40 and Ce0.87H0.4PW12O40, function as heterogeneous catalysts in these reactions. Studies have demonstrated that homogeneous and silica-supported PW catalysts exhibit significantly higher activity compared to conventional acid catalysts like H2SO4 and H-Beta zeolite, a characteristic attributed to the superior acid strength of HPAs.

Zeolite and Solid Acid Catalysis

Zeolites and other solid acid catalysts represent a class of materials increasingly employed in the synthesis of this compound and related reactions, offering more sustainable alternatives to traditional corrosive acids. In the context of phenol benzoylation with benzoic acid, which aims to produce hydroxybenzophenones, H-beta zeolites have shown superior catalytic performance compared to H-Y zeolites. These catalysts facilitate high conversion of phenol and good yields of the desired compounds, even in the absence of a solvent. The reaction mechanism in these systems is primarily driven by a bimolecular reaction between this compound (formed as an intermediate) and phenol, rather than an intramolecular Fries rearrangement of this compound, contributing to the formation of hydroxybenzophenones. The distribution of products is notably influenced by the presence of Lewis-type acid sites within the H-beta zeolite framework, which favor the formation of o-hydroxybenzophenone through interactions between the aromatic ring and electrophilic Al3+ species. Beyond zeolites, other solid acid catalysts, such as B2O3/ZrO2, have also been employed in benzoylation reactions, where this compound may be observed as a side product.

Advanced Synthetic Techniques for this compound Derivatives

Beyond the direct synthesis of this compound, advanced techniques are utilized for the creation of its derivatives, often incorporating sophisticated design principles and specialized reaction chemistries.

Computational Design and Molecular Docking in Derivative Synthesis

Computational design and molecular docking are integral tools in the rational development and synthesis of this compound derivatives, particularly for exploring structure-activity relationships relevant to various biological applications. This approach involves the use of computational modeling to predict how modifications to specific functional groups within the this compound structure might influence its interactions with target biological molecules. For example, molecular docking simulations have been employed to assess the binding affinities, interaction energies, and potential binding sites of this compound derivatives, thereby evaluating their efficacy as antibacterial agents. Similar computational methodologies are applied in the design of other benzoate ester-linked compounds and quinoline (B57606) derivatives, where molecular docking aids in understanding their inhibitory activities and interactions with enzymes.

Esterification Reactions for this compound Derivatives

Esterification remains a fundamental and highly adaptable reaction for the synthesis of a wide array of this compound derivatives. This process typically involves a condensation reaction between an appropriate phenol and a benzoic acid derivative, frequently in the presence of a catalyst. For instance, the synthesis of 4-(3-oxobutyl)this compound, a specific this compound derivative, can be accomplished via esterification reactions involving the corresponding phenol and benzoic acid derivative in the presence of a catalyst. The versatility of this reaction allows for the creation of numerous this compound derivatives by reacting various benzoic acid derivatives with different phenols. In the synthesis of eugenyl benzoate derivatives, esterification reactions have been successfully utilized, involving eugenol (B1671780) and various acids such as salicylic (B10762653) acid, amino salicylic acid, gallic acid, or monomethoxy gallic acid.

Sharpless Reactions for Derivative Synthesis

Sharpless reactions, which include Sharpless epoxidation and asymmetric dihydroxylation, are powerful methodologies in organic synthesis renowned for their ability to introduce chirality into molecules with high enantioselectivity. These reactions have found application in the synthesis of specific this compound derivatives, allowing for the precise control of stereochemistry. For example, in the synthesis of eugenyl benzoate derivatives, Sharpless reactions were employed to create compounds with defined stereochemical configurations, such as 4-[(2S)-2,3-dihydroxypropyl]-2-methoxyphenyl 2-hydroxybenzoate. This highlights the significance of Sharpless reactions in the development of complex this compound derivatives with precise structural requirements.

Reaction Mechanisms and Kinetics of Phenyl Benzoate Transformations

Fries Rearrangement of Phenyl Benzoate (B1203000)

The Fries rearrangement is a well-known organic reaction where a phenolic ester transforms into a hydroxyaryl ketone, typically catalyzed by a Lewis acid. This rearrangement is ortho and para selective, meaning the acyl group migrates to either the ortho or para positions of the aryl ring fishersci.cafishersci.dkfishersci.ca. The products obtained from the Fries rearrangement of Phenyl benzoate are primarily 2-hydroxybenzophenone (B104022) and 4-hydroxybenzophenone (B119663) wikipedia.orgepa.gov.

The distribution of products in the Fries rearrangement of this compound is highly dependent on various reaction conditions, including temperature, solvent polarity, and catalyst properties. Generally, lower reaction temperatures tend to favor para-substitution, leading to a higher yield of 4-hydroxybenzophenone, while higher temperatures promote ortho-substitution, yielding more 2-hydroxybenzophenone fishersci.cafishersci.dk.

Studies conducted in room-temperature molten salt systems, such as aluminum chloride (AlCl₃) in 1-ethyl-3-methylimidazolium (B1214524) chloride (EMIC), have shown that the product distribution is a mixture of 2- and 4-hydroxybenzophenone, typically in a 1:3 molar ratio (2-hydroxybenzophenone to 4-hydroxybenzophenone). This ratio is characteristic of results observed in other polar solvents wikipedia.org. The acidity of the molten salt system can be precisely controlled, influencing the reaction outcome. In basic melts, no rearrangement of this compound occurs. However, the addition of aluminum chloride, which creates an acidic melt, initiates the formation of rearrangement products within two to three days at 75°C wikipedia.org.

Lewis acids play a crucial role as catalysts in the Fries rearrangement of this compound. Common Lewis acids employed include aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), hydrogen fluoride (B91410) (HF), methanesulfonic acid, and bismuth triflate fishersci.dkfishersci.ca.

The mechanism typically involves the coordination of the Lewis acid to the carbonyl oxygen atom of the acyl group. This carbonyl oxygen is preferred for complexation over the phenolic oxygen due to its higher electron density, making it a better Lewis base. This interaction polarizes the bond between the acyl residue and the phenolic oxygen, leading to the rearrangement of the Lewis acid group to the phenolic oxygen and the generation of an acylium carbocation. This acylium carbocation then undergoes electrophilic aromatic substitution on the aryl ring fishersci.cafishersci.dk.

Ionic liquids have also been explored as reaction media and catalysts for the Fries rearrangement. For example, 1-butyl-3-methylimidazolium chloroaluminate ([BMIm]⁺Al₂Cl₇⁻) has been effectively used as both a solvent and a Lewis acid catalyst, yielding good yields and high selectivity of the hydroxybenzophenone products. The rate of consumption of this compound in this system has been observed to obey first-order kinetics fishersci.ca. In other ionic liquid systems, such as 1-ethyl-3-methylimidazolium tetrafluoroborate (B81430) (EMIBF₄), the addition of Lewis acids like BF₃ etherate or AlCl₃ can induce complexation and rearrangement, although BF₃ etherate has been noted to result in less complete conversion epa.gov. Interestingly, in some instances, such as with hafnium triflate (Hf(TfO)₄) in acetonitrile/tetraethylammonium tetrafluoroborate (TEA BF₄), unexpected products like 9-fluorenone (B1672902) have been observed instead of the typical hydroxybenzophenones.

Despite extensive research, a definitive and universally accepted reaction mechanism for the Fries rearrangement has not been fully determined, with evidence supporting both intermolecular and intramolecular pathways. Crossover experiments involving mixed reactants have provided insights into these mechanisms fishersci.dk.

The intermolecular mechanism proposes that the complexed ester dissociates into distinct phenolate (B1203915) and acylium ionic moieties. These free ions then recombine to form the hydroxyketone products. Evidence supporting a largely intermolecular process comes from crossover experiments, where the addition of trapping agents like m-cresol (B1676322) to the reaction melt resulted in the almost exclusive formation of crossover products, such as methyl hydroxybenzophenones wikipedia.org. In contrast, the intramolecular mechanism suggests that the acyl group directly migrates from the oxygen atom to a carbon atom on the aromatic ring without full dissociation into separate ionic species. Some studies indicate that the reaction progress is not dependent on the solvent or substrate in certain cases, further complicating the mechanistic understanding fishersci.dk.

Electrochemical studies have provided valuable insights into the Fries rearrangement of this compound, particularly in ionic liquid systems. Investigations in the aluminum chloride: 1-ethyl-3-methylimidazolium chloride (AlCl₃:EMIC) molten salt system have revealed significant electrochemical behavior changes upon complexation wikipedia.orgepa.gov.

Upon the addition of aluminum chloride to this compound in a basic melt, the reduction potential of this compound at a vitreous carbon electrode shifts from -1.86 V to -0.78 V in slightly acidic melts. This cathodic shift indicates that the carbonyl oxygen of the ester is complexed by aluminum chloride in the acidic melt, which is crucial for catalyzing the rearrangement reaction wikipedia.org. In both weakly acidic and neutral buffered AlCl₃:EMIC systems, the rearrangement products observed at temperatures between 70°C and 90°C are 2-hydroxybenzophenone and 4-hydroxybenzophenone, with 4-hydroxybenzophenone often being the major product epa.gov.

However, not all electrochemical studies yield the expected hydroxybenzophenone products. For instance, in a study involving Hf(TfO)₄ in acetonitrile/TEA BF₄, the reaction of this compound at 22°C over eight days led to the disappearance of the this compound reduction process and the formation of 9-fluorenone, an unexpected outcome.

Table 1: Electrochemical Reduction Potential Shift of this compound

SystemReduction Potential (V vs. Al wire in 1.5:1.0 AlCl₃:EMIC melt)ObservationCitation
This compound in basic melt-1.86No rearrangement wikipedia.org
This compound in slightly acidic melt (with AlCl₃)-0.78Complexation of carbonyl oxygen, catalysis of rearrangement wikipedia.org

Table 2: Fries Rearrangement Product Distribution in Molten Salt

SystemTemperature (°C)ProductsMolar Ratio (2-OHBP : 4-OHBP)Citation
This compound in acidic AlCl₃:EMIC melt752-hydroxybenzophenone, 4-hydroxybenzophenone1 : 3 wikipedia.org
This compound in AlCl₃:EMIC system70-902-hydroxybenzophenone, 4-hydroxybenzophenoneNot specified, 4-OHBP often major epa.gov

Intermolecular vs. Intramolecular Mechanisms

Hydrolysis Reactions of this compound

Hydrolysis is another important reaction for this compound, particularly in alkaline environments. These reactions are crucial for understanding the stability and degradation pathways of ester compounds.

The alkaline hydrolysis of this compound in ethanol-water media has been extensively studied to determine its reaction mechanism and kinetics. High-performance liquid chromatography-diode array detector (HPLC-DAD) has been employed to measure the reaction and kinetic profiles, providing detailed insights into the process.

The true mechanism of the alkaline hydrolysis of this compound in ethanol-water media involves a complex interplay of parallel and consecutive reactions. This compound undergoes hydrolysis to yield benzoic acid and phenol (B47542). Simultaneously, in the ethanol-water mixture, a transesterification reaction occurs where the phenyl group of this compound is replaced by an ethanyl group, leading to the formation of ethyl benzoate. This newly formed ethyl benzoate then undergoes a consecutive hydrolysis reaction, further breaking down into benzoic acid and ethanol (B145695).

The alkaline hydrolysis of substituted Phenyl benzoates generally follows pseudo-first-order kinetics. The influence of the solvent on the reaction kinetics is significant, with solvent electrophilicity being a primary factor responsible for changes in the ortho, para, and meta polar substituent effects. For instance, the variation of the ortho inductive term with solvent electrophilicity is approximately threefold smaller than that observed for para substituents, while the ortho resonance term exhibits a similar variation to para substituents. The steric term associated with ortho substituents, however, appears to be largely independent of solvent parameters. Furthermore, the presence of certain complexing agents, such as xanthines like caffeine (B1668208) and theophylline-7-acetic acid, has been shown to depress the rate of alkaline hydrolysis of substituted Phenyl benzoates. This rate depression is consistent with the formation of 1:1 molecular complexes between the host molecules and the esters.

Identification of Parallel and Consecutive Reaction Pathways

The transformation of this compound can involve complex reaction networks, often featuring both parallel and consecutive pathways. A notable example is the alkaline hydrolysis of this compound in ethanol-water media. In this system, a parallel reaction coexists with a consecutive reaction fishersci.dk. This compound undergoes hydrolysis, yielding benzoic acid and phenol. Simultaneously, a transesterification reaction occurs, where the phenyl group is substituted by an ethanol group, leading to the formation of ethyl benzoate fishersci.dk. This ethyl benzoate then consecutively hydrolyzes to produce benzoic acid and ethanol fishersci.dk. This intricate interplay highlights the diverse reaction channels accessible to this compound under specific conditions.

Transesterification as a Competing Reaction

Transesterification stands as a significant competing reaction during the transformations of this compound, particularly in alcoholic solvents. As observed in ethanol-water media, the alkaline hydrolysis of this compound is accompanied by a transesterification process fishersci.dk. In this competing pathway, the ethoxide ion (from ethanol) acts as a nucleophile, attacking the carbonyl carbon of this compound. This results in the displacement of the phenoxide leaving group and the formation of ethyl benzoate fishersci.dk. The concurrent occurrence of hydrolysis and transesterification necessitates a comprehensive kinetic analysis to differentiate and quantify the contributions of each pathway.

Kinetic Profiling and Rate Constant Determination

Kinetic profiling is crucial for understanding the reaction rates and mechanisms of this compound transformations. Techniques such as High-Performance Liquid Chromatography-Diode Array Detector (HPLC-DAD) are employed to measure reaction progress and obtain detailed kinetic profiles fishersci.dk. Nonlinear Least Squares Regression (NLLS) is a common method used to fit these kinetic profiles and elucidate the underlying reaction mechanisms fishersci.dknih.gov. Furthermore, optimization algorithms, such as the Genetic Algorithm (GA), are utilized to determine parameters like the rate constants for individual reaction steps fishersci.dknih.gov.

Table 1: Example Rate Constants for this compound Reactions

Reaction TypeSubstrateConditionsRate ConstantUnitReference
HydrolysisThis compoundWater, 90 °C, pH-independent3 × 10⁻⁵s⁻¹
Covalent ModificationThis compound(with Cys peptide)0.0516 (0.0063)/hour

Electrophilic Aromatic Substitution (EAS) of this compound

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction type for this compound, which contains two distinct phenyl rings fishersci.ca. The reactivity and regioselectivity of these reactions are profoundly influenced by the electronic properties of the ester group.

Mechanism of Bromination of this compound

Bromination of this compound is a classic example of an EAS reaction fishersci.ca. This reaction typically requires a Lewis acid catalyst, such as aluminum bromide (AlBr₃) or iron (III) bromide (FeBr₃), to activate the bromine molecule fishersci.ca. The mechanism proceeds through several key steps:

Formation of the Electrophile : The Lewis acid catalyst interacts with molecular bromine (Br₂) to generate a highly reactive, positively charged bromonium ion (Br⁺), which serves as the electrophile fishersci.ca.

Electrophilic Attack : The electron-rich aromatic ring of this compound attacks the bromonium ion, leading to the formation of a sigma complex (also known as an arenium ion) fishersci.ca. This step involves the temporary disruption of aromaticity.

Reformation of Aromaticity : A proton is subsequently lost from the sigma complex, typically abstracted by a base (e.g., the conjugate base of the Lewis acid), which restores the aromaticity of the ring and yields the brominated this compound product.

Regioselectivity of EAS Reactions

The regioselectivity of EAS on this compound is complex due to the presence of two phenyl rings and the nature of the ester linkage. The ester group (-COO-) acts as an electron-withdrawing group (EWG) fishersci.ca. For the benzene (B151609) ring to which the carbonyl group is directly attached, the ester group is a deactivating and meta-directing substituent fishersci.ca. This deactivation makes this particular ring less reactive towards electrophilic attack fishersci.ca.

However, this compound also contains a second phenyl ring, which is attached to the oxygen atom of the ester group (the phenoxy part, -O-Ph) fishersci.ca. The lone pair electrons on this oxygen atom can be donated into its attached phenyl ring via resonance, thereby activating this ring and directing incoming electrophiles to the ortho and para positions fishersci.ca. Given the steric hindrance that can occur at the ortho positions, the para position on the phenoxy ring is generally the most favored site for electrophilic substitution.

Consequently, in the monobromination of this compound, the major product is typically meta-brominated this compound, where the bromine atom is added to the phenyl ring that is not directly bonded to the carbonyl group (i.e., the phenoxy ring), specifically at the para position relative to the oxygen fishersci.ca.

Mechanistic Studies of Other this compound Transformations

Beyond rearrangements, this compound and structurally analogous compounds can undergo various transformations. Understanding these mechanisms is vital for predicting reactivity and designing synthetic strategies.

Deacetylation Reactions Yielding Phenol and Ketene (B1206846)

Deacetylation reactions, particularly observed in aromatic hydroxy ketones such as 2-hydroxyacetophenone (B1195853) (CID: 7460) and 4-hydroxyacetophenone (CID: 10459), offer a relevant mechanistic parallel for transformations that can yield phenol (CID: 996) and ketene (CID: 11003). These reactions proceed through the elimination of an acetyl group, resulting in the formation of a phenol and a ketene molecule. researchgate.netresearchgate.net

Two primary mechanisms have been considered for these eliminations:

Mechanism A : The reaction proceeds from the keto form of the substrate. researchgate.netresearchgate.net

Mechanism B : The reaction occurs from the enolic form of the substrate. researchgate.netresearchgate.net

Quantum chemical calculations have provided strong support for Mechanism B, indicating a good agreement with experimental activation parameters. researchgate.netresearchgate.net This mechanism suggests that the rate-limiting step involves the reaction of the enol form through a concerted, non-synchronous, semi-polar, four-membered cyclic transition state. researchgate.netresearchgate.net

Role of Intramolecular Hydrogen Bonding in Reaction Pathways

Intramolecular hydrogen bonding plays a critical role in stabilizing specific molecular conformations and tautomeric forms, thereby influencing reaction pathways and kinetics. In the context of deacetylation reactions yielding phenol and ketene, a topological analysis of electron density has demonstrated that the keto and enol forms of 2-hydroxyacetophenone are stabilized by a relatively strong intramolecular hydrogen bond. researchgate.net This stabilization of the enol form is crucial for Mechanism B, which is supported by quantum chemical calculations as the preferred pathway for deacetylation. researchgate.netresearchgate.net

The presence and strength of intramolecular hydrogen bonds can dictate the accessibility of certain transition states and intermediates, effectively channeling the reaction through specific routes. While direct studies on intramolecular hydrogen bonding within this compound's own transformations (beyond its formation or Fries rearrangement) are less commonly detailed in the provided snippets, the principle observed in related aromatic systems highlights its general significance. For instance, in 3,4-dimethylthis compound, weak C-H···O intermolecular hydrogen bonds contribute to crystal packing, though classical intramolecular hydrogen bonds are not observed. iucr.org However, the influence of intramolecular hydrogen bonding on photophysical properties and molecular behavior in other systems underscores its general capacity to restrict molecular movement and impact reactivity. mdpi.comrsc.org This suggests that in systems where such bonding is possible, it can significantly alter reaction energetics and pathways by stabilizing reactive intermediates or preferred conformations.

Theoretical and Computational Studies of Phenyl Benzoate

Molecular Structure and Conformational Analysis

The molecular structure and conformational preferences of phenyl benzoate (B1203000) have been extensively investigated using computational techniques. These studies aim to determine the precise arrangement of atoms in space, including bond lengths, angles, and the relative orientations of its constituent phenyl rings and ester group. The flexibility of phenyl benzoate, particularly concerning the rotation around its ester bonds, gives rise to various conformers, and understanding these is key to comprehending its macroscopic properties fishersci.nlthegoodscentscompany.comfishersci.ca.

Bond Distances and Angles

Computational studies have calculated the molecular structure of this compound, including its bond distances and angles, using various theoretical levels fishersci.nlthegoodscentscompany.comfishersci.ca. Good agreement between theoretical calculations and available experimental data, such as those obtained from Gas Electron Diffraction (GED), has been reported for geometric parameters when using methods like Møller-Plesset Perturbation Theory (MP2) and Density Functional Theory (DFT) with B3LYP and B3PW91 functionals, especially with basis sets that include diffuse functions fishersci.nlthegoodscentscompany.com.

While specific numerical values for all bond distances and angles were not exhaustively detailed in the provided snippets, the general finding indicates that all bond lengths and angles are reported to be normal wikidata.org. For instance, a related study on a this compound derivative reported C—O bond lengths of 1.403(4) Å and 1.197(4) Å, indicating single and double bond characters, respectively.

Conformational Properties and Rotational Barriers

This compound exhibits conformational flexibility primarily due to the rotation around the ester bonds, specifically the O-Ph (phenyl-ester oxygen) and C*-Ph (carbonyl carbon-phenyl) bonds fishersci.nlthegoodscentscompany.comfishersci.ca. The complete conformational space of this compound, involving three coupled rotors, has been studied using computational methods.

The rotational barriers for these torsions are critical in understanding the molecule's dynamic behavior. For instance, the B3LYP/6-31+G* theory level can estimate the shape of experimental functions for phenyl torsion around the Ph–O and Ph–C bonds effectively, although it may poorly reproduce the exact height of the rotational barriers fishersci.nlthegoodscentscompany.com. Contrary to some general assumptions, studies have found that rotation around the C(=O)–O bond is not necessarily more restricted than rotation around the C(=O)–C bond. The torsional barrier for rotation around the C(phenyl ring)–O(ester) bond in phenyl acetate, which is structurally similar to a part of this compound, has been calculated to have a minimum energy at approximately 65° and a torsional barrier of about 1 kJ mol⁻¹ less than this compound.

The flexibility of molecules containing the this compound moiety suggests that in the gaseous phase or in solution, a large number of significantly different conformations can exist with similar energies. Rotation by an angle less than 20° around any of the C-C, C-O, and O-C bonds connecting the delocalized systems requires at most 10 kJ/mol energy, indicating that these molecules are rather flexible.

Torsional Angles and Potential Energy Functions

Torsional angles are key parameters in defining the specific conformation of this compound. Two important dihedral angles, denoted as φ1 and φ2, represent the torsion around the C(carbonyl)-C(phenyl) and C(phenyl)-O(ester) bonds, respectively. The potential energy functions for these torsional motions are calculated to understand the energy landscape of the molecule as these angles change fishersci.nlthegoodscentscompany.com.

For this compound, the potential function for torsion around the C-Ph and O-Ph bonds has been modeled, with φ1 and φ2 denoting these torsional angles. For instance, the torsional angle around the O-Ph bond was determined to be 64(+26,−12)°. The approximate potential energy functions are typically calculated by fixing a torsional angle at various intervals (e.g., 10°) while optimizing other geometrical parameters, a process known as relaxed potential energy scans fishersci.ca.

The inclusion of diffuse functions in DFT calculations has been shown to increase the accuracy of results, particularly for describing electron lone pairs, such as those on the oxygen atom involved in dihedral φ2. The most accurate MP2 results for the minimum energy structure and dihedral φ2 torsional energy barriers are generated with triple zeta basis sets like cc-pVTZ, showing closer agreement with experimental data compared to calculations using smaller basis sets.

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for investigating the electronic structure and properties of this compound. These methods provide a theoretical framework to predict molecular behavior and spectroscopic data, often in comparison with experimental findings.

Hartree-Fock (HF) and Density Functional Theory (DFT) Methods

Hartree-Fock (HF) and Density Functional Theory (DFT) are fundamental ab initio methods widely applied in the theoretical study of this compound fishersci.nlthegoodscentscompany.comfishersci.ca. These methods are used to calculate the molecular structure, conformational properties, dipole moment, and vibrational spectroscopic data, including infrared (IR) and Raman intensities fishersci.nlthegoodscentscompany.com.

For this compound, HF calculations have been performed alongside DFT methods, such as B3LYP and B3PW91, utilizing a range of basis sets from 6-31G* to 6-311++G** fishersci.nlthegoodscentscompany.com. DFT methods, particularly B3LYP, have been employed with basis sets like 6-31+G* and 6-311G(d) to compute molecular structures, vibrational calculations, and electronic properties fishersci.nlthegoodscentscompany.com. For geometric data, B3LYP and B3PW91 levels with basis sets including diffuse functions show good agreement with experimental results fishersci.nlthegoodscentscompany.com. The B3LYP/6-31+G* level has been noted for its ability to estimate the shape of experimental functions for phenyl torsion around the Ph–O and Ph–C bonds well fishersci.nlthegoodscentscompany.com. To improve the accuracy of calculated vibrational spectra, the B3LYP/6-31+G* harmonic force constants have been scaled using the scaled quantum mechanical (SQM) technique, leading to excellent agreement with experimental IR and Raman spectra fishersci.nlthegoodscentscompany.com.

Møller-Plesset Perturbation Theory (MP2)

Møller-Plesset Perturbation Theory (MP2) is a post-Hartree-Fock method that incorporates electron correlation effects, providing a more accurate description of molecular systems than HF theory fishersci.nlthegoodscentscompany.com. For this compound, MP2 calculations have been performed, often in conjunction with HF and DFT methods, using various basis sets fishersci.nlthegoodscentscompany.comfishersci.ca.

Basis Set Selection (e.g., 6-31G*, 6-311++G**)

In theoretical studies of this compound, a range of basis sets has been employed to achieve accurate descriptions of its molecular properties. Common choices include the 6-31G* to 6-311++G** basis sets, often used in conjunction with methods such as Hartree-Fock (HF), Density Functional Theory (DFT), and second-order Møller-Plesset perturbation theory (MP2). researchgate.netnih.gov For geometric data, good agreement between theoretical and experimental results has been observed when using basis sets that include diffuse functions, particularly at the MP2, B3LYP, and B3PW91 levels of theory. researchgate.netnih.gov The B3LYP/6-31+G* level, for instance, has been utilized to estimate the shape of experimental functions for phenyl torsion around the Ph–O and Ph–C bonds. researchgate.net Studies on this compound derivatives have also employed basis sets like 6-311++G(d,p) and B3LYP/6-311G(d) for various quantum chemical calculations. researchgate.netepstem.netepstem.netiucr.org

Spectroscopic Data Interpretation from Theoretical Calculations

Computational methods are extensively used to predict and interpret the spectroscopic data of this compound, including vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are often compared with experimental spectra to validate the computational models and provide detailed band assignments. researchgate.netnih.govresearchgate.netepstem.netepstem.net

Theoretical calculations, particularly using Hartree-Fock (HF), Density Functional Theory (DFT), and second-order Møller-Plesset perturbation theory (MP2), have been instrumental in determining the vibrational frequencies, infrared (IR), and Raman intensities of this compound. researchgate.netnih.gov The computed vibrational spectra show excellent agreement with experimental IR and Raman spectra, allowing for detailed band assignments. researchgate.netnih.gov For instance, vibrational spectral analysis is typically carried out across a broad range, such as 4000-400 cm⁻¹. epstem.net Specific vibrational modes, like the C=O stretching, are often identified and compared between theoretical and experimental data. indexcopernicus.com

To enhance the agreement between calculated and experimental vibrational spectra, the Scaled Quantum Mechanical (SQM) technique is frequently applied to scale harmonic force constants. researchgate.netnih.gov This method has been specifically used for calculations at the B3LYP/6-31+G* level for this compound. researchgate.netnih.gov The SQM procedure involves selective scaling in the natural coordinate representation, which helps to refine the force field and improve the accuracy of predicted vibrational frequencies. scirp.org

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, including both proton (¹H-NMR) and carbon-13 (¹³C-NMR), is a significant aspect of theoretical studies on this compound. Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p) and B3LYP/6-311G(d), are commonly employed for these calculations. researchgate.netepstem.netepstem.net The Gauge-Independent Atomic Orbital (GIAO) methodology is a standard approach used to determine the isotropic shift values. researchgate.netepstem.netepstem.net For related this compound compounds, there is a strong correlation between theoretically calculated and experimentally observed NMR data. epstem.net For this compound itself, experimental ¹H-NMR (400 MHz, CDCl₃) chemical shifts have been reported, including signals at δ 8.20 (dd, J = 8.2, 1.4 Hz, 2H), 7.61 (tt, J = 7.6, 1.4 Hz, 1H), 7.49 (dd, J = 8.0, 7.6 Hz, 2H), 7.41 (dd, J = 8.4, 7.5 Hz, 2H), 7.26 (tt, J = 7.5, 1.4 Hz, 1H), and 7.20-7.22 (m, 2H). rsc.org ¹³C-NMR (100 MHz, CDCl₃) data includes shifts at δ 165.1, 150.9, 133.5, 130.0, 129.5, 129.4, 128.5, 125.8, and 121.6. rsc.org

Scaling of Harmonic Force Constants (SQM Technique)

Thermochemical Properties and Bond Dissociation Energies

The thermochemical properties of this compound are crucial for understanding its stability and reactivity, particularly in the context of energy storage and decomposition processes. researchgate.netresearchgate.net

The standard heat of formation of gaseous this compound has been experimentally determined. Using a static bomb calorimeter to measure the heat of combustion, the standard heat of formation for gaseous this compound (ΔH°f(g.)) was derived as -36.5 ± 0.9 kcal/mole. rsc.orgnist.gov Another reported value for the standard heat of formation of gaseous this compound at 25°C is -35 ± 1 kcal/mole. acs.org

Table 1: Standard Heat of Formation of Gaseous this compound

PropertyValue (kcal/mole)Reference
Standard Heat of Formation (gaseous)-36.5 ± 0.9 rsc.orgnist.gov
Standard Heat of Formation (gaseous)-35 ± 1 acs.org

The study of this compound also involves the discussion of related bond dissociation energies. Estimates for these energies include: D(PhCO₂—Ph) = 94 kcal/mole, D(Ph—CO₂Ph) = 96 kcal/mole, D(·CO₂—Ph) = 62 kcal/mole, and D(PhCO—OPh) = 64 kcal/mole, with estimated errors around 5 kcal/mole. acs.org The dissociation energy of the phenyl-carbon bond in this compound is estimated to be approximately 89 ± 5 kcal/mole. rsc.org

Table 2: Estimated Bond Dissociation Energies in this compound

BondEstimated Dissociation Energy (kcal/mole)Reference
PhCO₂—Ph94 acs.org
Ph—CO₂Ph96 acs.org
·CO₂—Ph62 acs.org
PhCO—OPh64 acs.org
Phenyl-carbon bond (Ph—CO₂Ph)~89 ± 5 rsc.org

Determination of Specific Bond Dissociation Energies

The determination of specific bond dissociation energies (BDEs) provides critical information about the strength of chemical bonds within a molecule and its propensity for homolytic cleavage, leading to the formation of free radicals. For this compound, the standard heat of formation in the gaseous state at 25°C has been experimentally determined, providing a reference basis for calculating BDEs. acs.org, acs.org, rsc.org

Key bond dissociation energies estimated for this compound include:

D(PhCO₂—Ph): 94 kcal/mol acs.org, acs.org

D(Ph—CO₂Ph): 96 kcal/mol acs.org, acs.org

D(·CO₂—Ph): 62 kcal/mol acs.org, acs.org

D(PhCO—OPh): 64 kcal/mol acs.org, acs.org

These values typically have an estimated error margin of approximately 5 kcal/mol. acs.org, acs.org

Table 1: Estimated Bond Dissociation Energies for this compound

BondEstimated Bond Dissociation Energy (kcal/mol)
PhCO₂—Ph94 acs.org, acs.org
Ph—CO₂Ph96 acs.org, acs.org
·CO₂—Ph62 acs.org, acs.org
PhCO—OPh64 acs.org, acs.org

Note: This table is intended to be interactive in a digital format.

Heats of Formation of Related Free Radicals

The heat of formation (ΔH_f°) is a fundamental thermochemical property that reflects the energy change when a compound is formed from its constituent elements in their standard states. For this compound, the standard heat of formation has been determined for both condensed and gaseous phases. The standard heat of formation of gaseous this compound (PhCO₂Ph) at 25°C is reported as -35 ± 1 kcal/mol. acs.org, acs.org Additionally, values of -57.7 ± 0.5 kcal/mol for the condensed phase and -36.5 ± 0.9 kcal/mol for the gaseous phase have been derived from combustion measurements. rsc.org

These thermochemical data are crucial for understanding the stability of this compound and for calculating the heats of formation of various free radicals that can be generated from its homolytic bond cleavages. Such radical species are often highly reactive intermediates in chemical reactions. bbhegdecollege.com, aakash.ac.in

Molecular Modeling and Docking Simulations for Biological Activity

Molecular modeling and docking simulations have become indispensable tools in pharmaceutical chemistry for predicting the interactions between small molecules, such as this compound derivatives, and biological targets. These in silico approaches provide insights into potential biological activities, guiding the design and optimization of new compounds. amazonaws.com, wjpr.net, mdpi.com, nih.gov, researchgate.net

Structure-Activity Relationship (SAR) Exploration

Computational modeling, including molecular docking studies, is extensively used to explore the Structure-Activity Relationship (SAR) of this compound derivatives. amazonaws.com, wjpr.net This involves systematically modifying specific functional groups within the this compound scaffold and evaluating how these changes impact their interaction with biological targets. For instance, studies on this compound derivatives have focused on their antibacterial activity, where computational design helped explore the SAR. amazonaws.com, wjpr.net Similarly, research on synthetic brassinosteroid analogs containing phenyl or benzoate groups in their alkyl chains has shown that their biological activities can be comparable to natural brassinosteroids, with activity depending on the nature of substituents on the aromatic ring. mdpi.com, nih.gov, researchgate.net

Binding Affinities and Interaction Energies with Biological Targets

Molecular docking simulations provide quantitative measures of binding affinity and interaction energies, which are indicative of how strongly a ligand binds to a specific biological target. For this compound derivatives, these studies have been conducted against various targets:

Antibacterial Targets: In-silico evaluations of this compound derivatives against clinically relevant bacterial targets have revealed promising interactions, with binding affinities and interaction energies being investigated to assess their potential as antibacterial agents. amazonaws.com, wjpr.net

Dengue Viral Protein 4c11: Molecular docking studies of an antiviral active this compound derivative showed good binding affinity and inhibitory activity against dengue viral protein 4c11. tandfonline.com, researchgate.net

Brassinosteroid Receptor Complex: For brassinosteroid analogs with benzoate groups, molecular docking indicated a stabilizing effect on interactions with the receptor complex, yielding binding energy values ranging from -10.17 to -13.17 kcal/mol. Analogs with a nitrile group demonstrated particularly strong contact with amino acids in the active site. mdpi.com, nih.gov, researchgate.net

Chemosensory Protein (CcilCSP2): this compound itself has shown high binding affinity to CcilCSP2, a chemosensory protein from the invasive sycamore lace bug (Corythucha ciliata), with a reported binding energy of -6.42 and an inhibition constant (Ki) of 19.75 µM. frontiersin.org

Transcriptional Receptor LasR: Docking studies of 2-(benzamido(methyl)this compound derivatives with the LasR transcriptional receptor have shown that these compounds can stabilize the receptor's folding through interactions with specific amino acid residues. redalyc.org, scielo.org.co

Table 2: Representative Binding Affinities of this compound and Derivatives with Biological Targets

Compound/Derivative ClassBiological TargetBinding Energy (kcal/mol)Inhibition Constant (Ki)Reference
This compoundCcilCSP2 (Sycamore Lace Bug)-6.4219.75 µM frontiersin.org
Brassinosteroid AnalogsBrassinosteroid Receptor-10.17 to -13.17Not specified mdpi.com, nih.gov, researchgate.net
This compound DerivativeDengue Viral Protein 4c11Good binding affinityNot specified tandfonline.com, researchgate.net
This compound DerivativesBacterial TargetsPromising interactionsNot specified amazonaws.com, wjpr.net
2-(benzamido(methyl)this compound derivativesLasR Transcriptional ReceptorNot specifiedNot specified redalyc.org, scielo.org.co

Note: This table is intended to be interactive in a digital format.

Prediction of Potential Binding Sites

Computational studies, particularly molecular docking, are instrumental in predicting the specific regions and amino acid residues within a biological target where a ligand is likely to bind. For this compound and its derivatives, predicted binding sites and interaction types include:

CcilCSP2: this compound binds to CcilCSP2 in a region involving amino acid residues such as Leu-90, Val-89, Gln-87, Ile-86, Leu-63, Ala-67, Ala-109, Leu-105, and Trp-101. Notably, Ile-86 has been identified as forming a hydrogen bond with this compound. frontiersin.org

Dengue Viral Protein 4c11: For an antiviral this compound derivative, the molecular electrostatic potential image indicated that the potential binding site is located around the sulfur atom of the molecule. tandfonline.com, researchgate.net

LasR Transcriptional Receptor: Docking calculations with 2-(benzamido(methyl)this compound derivatives showed that the aromatic rings of the compounds orient correctly towards amino acids like Tyr-47, Tyr-64, Phe-101, and Trp-88, forming crucial π-π interactions that stabilize the receptor's folding. redalyc.org, scielo.org.co

These predictions of binding sites and interaction types are vital for understanding the molecular mechanism of action and for rational drug design efforts.

Advanced Spectroscopic and Characterization Techniques in Phenyl Benzoate Research

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are indispensable tools for the analysis of phenyl benzoate (B1203000), providing insights into its characteristic functional groups and bond vibrations. These techniques involve the absorption of infrared radiation by molecular vibrations, leading to distinct spectral fingerprints vscht.cz.

Functional Group Analysis and Bond Confirmation

FT-IR spectroscopy is widely employed to identify and confirm the presence of key functional groups within the phenyl benzoate molecule. The most prominent absorption in the IR spectrum of esters, including this compound, is the carbonyl (C=O) stretching vibration. For benzoate esters, this band typically appears in the region of 1730-1715 cm⁻¹. For phenyl or vinyl esters, this stretching vibration can be observed at slightly higher wavenumbers, often between 1770-1780 cm⁻¹ orgchemboulder.comudel.edu. For instance, a derivative like phenyl 4-(2-phenylethynyl)benzoate shows a strong C=O absorption at 1730.0 cm⁻¹ rsc.org.

Beyond the carbonyl, the carbon-oxygen single bond (C-O) stretches are also highly characteristic of esters. These typically appear as two or more strong absorption bands in the 1300-1000 cm⁻¹ region orgchemboulder.comudel.edu. Specific C-O stretch assignments for a this compound derivative include bands at 1265.2 cm⁻¹, 1190.0 cm⁻¹, 1174.6 cm⁻¹, and 1076.2 cm⁻¹ rsc.org. Aromatic compounds, such as the phenyl rings in this compound, exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C aromatic ring stretches typically around 1600 cm⁻¹ and 1500 cm⁻¹ vscht.cz. The application of FT-IR spectroscopy is fundamental in examining functional groups and confirming desired chemical bonds during the synthesis and characterization of this compound and its derivatives wjpr.net.

Vibrational Spectra Interpretation and Band Assignments

The interpretation of vibrational spectra for this compound involves assigning specific absorption bands to corresponding molecular vibrations. Theoretical calculations, such as those using Hartree-Fock (HF), density functional theory (DFT), and second-order Møller-Plesset perturbation theory (MP2), have been used to predict the vibrational frequencies and intensities for this compound researchgate.netnih.gov. These theoretical results show excellent agreement with experimental IR and Raman spectra, allowing for detailed band assignments researchgate.netnih.gov.

For example, the strong absorption around 1730 cm⁻¹ is unequivocally assigned to the ester carbonyl stretching mode. The multiple bands in the 1300-1000 cm⁻¹ range are attributed to the C-O stretching vibrations of the ester linkage and the C-O-C asymmetric and symmetric stretching modes. Aromatic C-H out-of-plane bending vibrations are also observed in the fingerprint region, providing further confirmation of the aromatic moieties vscht.czresearchgate.netnih.gov. The table below summarizes typical IR absorption bands for this compound.

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group/BondWavenumber Range (cm⁻¹)AssignmentSource
C=O (Ester Carbonyl)1715-1780Stretching orgchemboulder.comudel.edursc.org
C-O (Ester)1000-1300Stretching orgchemboulder.comudel.edursc.org
Aromatic C-H>3000Stretching vscht.cz
Aromatic C=C~1600, ~1500Stretching vscht.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of this compound and its derivatives, providing information about the chemical environment of hydrogen and carbon atoms.

1H-NMR for Proton Environments

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is essential for characterizing the distinct proton environments in this compound. The ¹H-NMR spectrum of this compound (in CDCl₃ at 400 MHz) typically shows several multiplets corresponding to the aromatic protons of the two phenyl rings rsc.orgchemicalbook.comnih.gov. The protons on the benzoyl moiety (the part derived from benzoic acid) and the phenolic moiety (the part derived from phenol) exhibit different chemical shifts due to their varying electronic environments.

For this compound (compound 3t), specific ¹H-NMR data includes:

Protons ortho to the carbonyl on the benzoyl ring: δ 8.20 (doublet of doublets, J = 8.2, 1.4 Hz, 2H) rsc.org.

Proton para to the carbonyl on the benzoyl ring: δ 7.61 (triplet of triplets, J = 7.6, 1.4 Hz, 1H) rsc.org.

Protons meta to the carbonyl on the benzoyl ring: δ 7.49 (doublet of doublets, J = 8.0, 7.6 Hz, 2H) rsc.org.

Protons ortho to the ester oxygen on the phenolic ring: δ 7.20-7.22 (multiplet, 2H) rsc.org.

Proton para to the ester oxygen on the phenolic ring: δ 7.26 (triplet of triplets, J = 7.5, 1.4 Hz, 1H) rsc.org.

Protons meta to the ester oxygen on the phenolic ring: δ 7.41 (doublet of doublets, J = 8.4, 7.5 Hz, 2H) rsc.org.

These distinct chemical shifts and coupling patterns allow for the precise assignment of each proton in the molecule.

Table 2: ¹H-NMR Chemical Shifts for this compound (3t) in CDCl₃ (400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignmentSource
8.20dd8.2, 1.42HBenzoyl ortho rsc.org
7.61tt7.6, 1.41HBenzoyl para rsc.org
7.49dd8.0, 7.62HBenzoyl meta rsc.org
7.41dd8.4, 7.52HPhenolic meta rsc.org
7.26tt7.5, 1.41HPhenolic para rsc.org
7.20-7.22m-2HPhenolic ortho rsc.org

13C-NMR for Carbon Environments

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information about the unique carbon environments within the this compound structure. The ¹³C-NMR spectrum is particularly useful for identifying the carbonyl carbon and the various aromatic carbons, which resonate at distinct chemical shifts.

For this compound (compound 3t) in CDCl₃ (100 MHz), the ¹³C-NMR chemical shifts are reported as follows:

Carbonyl carbon (C=O): δ 165.1 ppm rsc.org. This is a characteristic downfield shift for ester carbonyls.

Quaternary carbon directly attached to the ester oxygen (phenolic carbon): δ 150.9 ppm rsc.org.

Other aromatic carbons: δ 133.5, 130.0, 129.5, 129.4, 128.5, 125.8, 121.6 ppm rsc.org. These signals correspond to the various substituted and unsubstituted carbons of both phenyl rings.

Table 3: ¹³C-NMR Chemical Shifts for this compound (3t) in CDCl₃ (100 MHz)

Chemical Shift (δ, ppm)AssignmentSource
165.1C=O rsc.org
150.9Phenolic C-O rsc.org
133.5Aromatic rsc.org
130.0Aromatic rsc.org
129.5Aromatic rsc.org
129.4Aromatic rsc.org
128.5Aromatic rsc.org
125.8Aromatic rsc.org
121.6Aromatic rsc.org

Structural Elucidation and Characterization of Derivatives

For derivatives, the introduction of new substituents or modifications to the this compound core leads to changes in the electronic environment of nearby protons and carbons, resulting in altered chemical shifts and coupling patterns. For instance, the ¹H-NMR and ¹³C-NMR spectra of various this compound derivatives, such as phenyl 4-(2-phenylethynyl)benzoate or 4-(phenylethynyl)this compound, show distinct chemical shifts that confirm their modified structures rsc.orgrsc.org.

Furthermore, advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can provide through-bond and through-space correlations, which are invaluable for unambiguously assigning complex spectra and confirming intricate structural features, especially in newly synthesized derivatives scribd.com. The anisotropy of molecular motion in this compound, where benzene (B151609) rings rotate more easily around an axis passing through substituents and the para position, influences the relaxation times of CH nuclei, a phenomenon that can be observed and utilized in detailed NMR analysis for structural insights scribd.com. The successful synthesis and characterization of this compound derivatives are frequently confirmed through detailed spectroscopic analysis, with NMR providing crucial information on chemical environments and structural integrity wjpr.nettubitak.gov.tr.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an indispensable analytical technique for the characterization of organic compounds, including this compound, by providing precise information about their molecular weight and fragmentation patterns.

Mass spectrometry is routinely employed to determine the accurate molecular weight of this compound. This compound has the molecular formula C13H10O2 nih.govfishersci.nlfishersci.cawikidata.org. Its computed molecular weight is approximately 198.22 g/mol , with an exact mass of 198.068079557 Da nih.govfishersci.nlfishersci.cawikidata.org. The presence of a molecular ion peak (M+) at m/z 198 in the mass spectrum confirms this molecular weight, which is a fundamental step in the characterization process wjpr.netamazonaws.com.

Table 1: Molecular Weight of this compound

PropertyValueUnitSource
Molecular FormulaC13H10O2- nih.gov
Molecular Weight198.22 g/mol fishersci.nl
Exact Mass198.068079557Da nih.gov
Molecular Ion (M+)198m/z wjpr.net

Note: This table is designed to be interactive, allowing users to sort by columns or filter data based on specific criteria.

Beyond molecular weight, the fragmentation pattern observed in the mass spectrum provides critical information for structural confirmation ijrpr.compharmacy180.com. Electron impact mass spectrometry (EI-MS) causes the molecule to ionize and then break into characteristic fragments, whose mass-to-charge ratios (m/z) and relative abundances offer clues about the compound's connectivity and functional groups pharmacy180.comlibretexts.org. For esters like this compound, common fragmentation pathways often involve the cleavage of bonds adjacent to the carbonyl group. For instance, the loss of a phenoxy radical or phenyl cation, and the formation of a benzoyl cation (C6H5CO+, m/z 105), are typical fragmentation products expected from aromatic esters pharmacy180.comdocbrown.info. The analysis of these fragments, often performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), aids in elucidating the precise arrangement of atoms within the this compound molecule and its derivatives nih.govanalytice.com.

Molecular Weight Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to probe the electronic transitions within a molecule, particularly for compounds containing conjugated systems.

UV-Vis spectroscopy is employed to assess the presence and extent of conjugated systems within this compound wjpr.netamazonaws.com. Conjugation, which involves the overlap of p-orbitals across adjacent double bonds, leads to the delocalization of π electrons and results in strong absorption features in the UV-Vis region of the electromagnetic spectrum pearson.com. The wavelength of maximum absorbance (λmax) is directly influenced by the extent of this conjugation; increased conjugation typically shifts λmax to longer wavelengths (a phenomenon known as a red shift) pearson.com. This compound, possessing two aromatic rings and a carbonyl group, forms a conjugated system that absorbs UV light. Aromatic compounds, such as benzene, exhibit characteristic absorption bands in the UV region, with primary bands around 180-200 nm and secondary bands typically around 250-260 nm up.ac.za. The specific λmax values and absorption profiles obtained from UV-Vis spectroscopy of this compound provide valuable information about its electronic structure and the presence of these chromophoric groups wjpr.netamazonaws.com.

Gas Electron Diffraction for Molecular Structure Determination

Gas Electron Diffraction (GED) is a powerful technique for determining the precise molecular structure of compounds in the gas phase, offering insights into bond lengths, bond angles, and torsional angles.

The molecular structure of this compound (Ph-C(=O)-O-Ph) in the gas phase has been determined using gas electron diffraction at 409 K acs.orgresearchgate.netnih.gov. This technique provides detailed geometric parameters, including bond distances and angles, which are crucial for understanding the molecule's three-dimensional conformation acs.orgresearchgate.net. Studies have revealed significant structural parameters for this compound, such as the C=O bond length, C(=O)-O bond length, and various bond angles around the ester linkage and within the phenyl rings acs.orgresearchgate.net.

A key aspect investigated by GED is the torsional angles within the molecule, particularly around the C-Ph and O-Ph bonds acs.orgnih.gov. For this compound, the torsional angle around the O-Ph bond was determined to be approximately 64° acs.orgresearchgate.netnih.gov. Structural constraints for the GED analysis were often obtained from ab initio calculations, such as RHF/6-31G**, which also provided vibrational mean amplitudes and shrinkage corrections acs.orgresearchgate.netnih.gov. The potential function for torsion was modeled to understand the rotational preferences of the phenyl groups acs.orgnih.gov. These gas-phase structural determinations are vital for correlating molecular geometry with macroscopic properties, especially in the context of liquid crystal behavior where this compound serves as a model for mesogenic cores acs.orgresearchgate.netnih.govncats.io.

Table 2: Selected Gas-Phase Structural Parameters of this compound (at 409 K)

ParameterValue (rg/Å or ∠R/deg)Estimated Error (3σ)Source
r(C=O)1.2080.004 acs.orgresearchgate.net
r(C(=O)-O)1.3620.006 acs.orgresearchgate.net
r(C(=O)-C)1.4780.010 acs.orgresearchgate.net
(average)(c-c)>1.3960.001 acs.orgresearchgate.net
∠OCO124.21.3 acs.orgresearchgate.net
∠O=CC127.31.2 acs.orgresearchgate.net
∠COC121.42.2 acs.orgresearchgate.net
Torsional angle around O-Ph bond (φ2)64(+26, -12) acs.orgnih.gov

Note: This table is designed to be interactive, allowing users to sort by columns or filter data based on specific criteria.

Correlation with Liquid Crystal Properties

This compound-based compounds are extensively studied for their applications in liquid crystal displays (LCDs) due to their favorable compatibility characteristics with other materials like biphenyl (B1667301), phenylcyclohexane, bicyclohexane, and fluorine types, especially at low temperatures. ncats.io This makes this compound an excellent precursor for the development of optical components and liquid crystal displays, leveraging its electrical properties. ncats.io

Research in this area often focuses on the synthesis and characterization of novel this compound-based calamitic liquid crystals. These studies investigate their mesomorphic behavior and dielectric properties, aiming to understand how molecular structure influences liquid crystalline phases. For instance, a new three-ring calamitic liquid crystal, 4-[4-((S)-3,7-dimethyloctyloxy)phenoxy)carbonyl]phenyl 4-(n-octyloxy)benzoate (DPCPB), derived from this compound, has been characterized using techniques such as ¹H NMR, ¹³C NMR, and MS-QTOF to confirm its molecular structure. researchgate.net Its liquid crystalline behavior was further explored through differential scanning calorimetry and optical polarizing microscopy, revealing an enantiotropic non-tilted smectic mesophase over a broad temperature range. researchgate.net

Modifications to the molecular structure, such as varying bridging units, spacer lengths, or introducing specific substituents like fluorine atoms, have been shown to tune the type of mesophase (e.g., nematic, smectic A, crystal E) and significantly impact properties like viscosity, dielectric anisotropy, and phase transition temperatures. google.comtno.nl For example, fluorine substitution at the ortho-position to the ester carbonyl group in this compound derivatives has been found to improve viscosity, suppress the reduction in the liquid crystal phase temperature range, and exhibit a remarkably higher dielectric anisotropy. google.com

Beyond structural modifications, techniques such as Inverse Gas Chromatography (IGC) are employed to determine the thermodynamic properties and phase transition temperatures of this compound-based calamitic liquid crystals. tandfonline.comtubitak.gov.tr This method provides valuable insights into the interactions between the liquid crystal and various solvents. tubitak.gov.tr Furthermore, infrared spectroscopy has been utilized to study the temperature dependence of infrared dichroism in side-chain polymeric liquid crystals incorporating this compound groups. These studies have shown restricted rotation of the mesogenic side group and partial ordering of the alkyl chains within the material. tandfonline.com Gas electron diffraction studies have also been conducted to determine the molecular structure of this compound at elevated temperatures (e.g., 409 K), serving as a model for the core of liquid crystal molecules. These investigations aim to correlate gas-phase structures with nematic-to-liquid transition temperatures, providing fundamental understanding of the factors influencing liquid crystal stability. acs.orgnih.gov

X-Ray Diffraction and Crystal Structure Analysis

X-ray diffraction is a fundamental technique for determining the precise crystal structure of this compound and its derivatives. The crystal structure of this compound itself has been determined using microdensitometer-measured intensities, revealing normal bond lengths and angles within the molecule. chemicalbook.com

This compound crystallizes in the monoclinic crystal system with the space group P 1 21/c 1. nih.gov The unit cell parameters, as reported in crystallographic databases, are provided in the table below:

ParameterValueUnit
a5.6890Å
b14.7340Å
c12.3850Å
α90°
β101.060°
γ90°
Z4

X-ray diffraction studies are crucial for understanding the intermolecular interactions that govern crystal packing. In this compound and its derivatives, these interactions often include C-H⋯O and C-H⋯π hydrogen bonds, which contribute to the formation of three-dimensional supramolecular architectures. researchgate.netcambridge.org For instance, the crystal structure of phenyl 2-(bromomethyl) benzoate, a related derivative, determined from X-ray powder diffraction data, exhibited weak C-H⋯Br interactions in addition to C-H⋯O hydrogen bonds. cambridge.org

Furthermore, X-ray diffraction data is frequently combined with other computational and spectroscopic methods for a comprehensive structural analysis. For example, combined NMR and X-ray diffraction data have been used to characterize this compound derivatives, specifically to identify the presence of intramolecular hydrogen bonds and analyze crystal packing. nih.gov Ab initio calculations, alongside experimental X-ray diffraction and gas electron diffraction, have been employed to investigate the molecular structure, conformational properties, and vibrational spectra of this compound, providing a detailed theoretical understanding that complements experimental findings. researchgate.net

Biological and Biomedical Research Applications of Phenyl Benzoate Derivatives

Anticancer and Cytotoxicity Studies

Influence of Terminal Hydroxyl Groups on Anticancer Activity

The presence of a terminal hydroxyl group in phenyl benzoate (B1203000) derivatives has been shown to significantly enhance their anticancer activity. This increased efficacy is attributed to the hydroxyl group's ability to increase the coefficient of octanol-water partition and the topological polar surface area (TPSA) of the compounds, which are factors that can influence cellular uptake and interaction researchgate.netnih.govwaocp.org.

Studies on liquid-crystalline phenyl benzoate derivatives possessing a terminal hydroxyl group have demonstrated marked cell-growth inhibition against human lung cancer cells (A549) and colon cancer cells (SW480) researchgate.netrsc.orgresearchgate.net. For instance, 4-butylphenyl 4-(6-hydroxyhexyloxy)benzoate (compound 2) exhibited significant cell-growth inhibition in A549 cells at concentrations exceeding 5 μM researchgate.netrsc.orgresearchgate.net. Similarly, dimeric derivatives like 1,2-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzene (compound 4) and 1,3-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzene (compound 5) also showed anticancer activity researchgate.netrsc.orgresearchgate.net. Both compounds 2 and 5 were more effective against solid cancer cells (A549 and SW480) than against hematological cancer cells (THP1) researchgate.netrsc.orgresearchgate.net.

Furthermore, research into eugenyl benzoate derivatives, such as 2-methoxy-4-(prop-2-en-1-yl)this compound, has identified compounds with inhibitory activity against HT29 colorectal cancer cells nih.govwaocp.org. Specifically, an active eugenol (B1671780) derivative, referred to as compound 9, demonstrated superior activity as a BCL-2 inhibitor compared to other eugenol derivatives nih.govwaocp.org. Quantitative Structure-Activity Relationship (QSAR) analyses suggest that the hydrophobicity parameter (logP) plays a more significant role than the steric parameter (CMR) in the colorectal cytotoxic activity of these compounds nih.govwaocp.org.

Molecular Mechanisms of Antitumor Effects

The antitumor effects of this compound derivatives are linked to various molecular mechanisms. For example, the dimeric this compound derivative, 1,3-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzene (compound 5), was observed to induce marked cell accumulation in the Sub-G1 phase in A549 human lung cancer cells, which is indicative of apoptosis researchgate.netrsc.orgresearchgate.net. This suggests that certain this compound derivatives can trigger programmed cell death in cancer cells.

In the context of colorectal cancer, eugenyl benzoate derivatives have been investigated as BCL-2 inhibitors nih.govwaocp.org. Over-expression of BCL-2 and BCL-xL proteins is known to contribute to the migration and invasion of colorectal cancer cells nih.govwaocp.org. By inhibiting BCL-2, these derivatives may interfere with the survival pathways of cancer cells, thereby exerting their antitumor effects nih.govwaocp.org.

Antioxidant Activity Evaluation

This compound and its derivatives have been evaluated for their antioxidant capabilities, demonstrating varying degrees of free radical scavenging activity.

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common method to assess the antioxidant potential of compounds researchgate.netmdpi.comderpharmachemica.comnih.gov. In studies, both this compound (referred to as OE1) and 1-naphthyl benzoate (OE2) exhibited DPPH scavenging activity in a concentration-dependent manner researchgate.net. Their half maximal inhibitory concentration (IC50) values were determined as follows researchgate.net:

CompoundDPPH Scavenging IC50 (μM)
This compound (OE1)605.6
1-Naphthyl benzoate (OE2)1138.7

Another this compound compound, designated as compound 4c, demonstrated notable antioxidant activity, exhibiting an IC50 value of approximately 13.06 μM, which was reported to be stronger than that of Trolox, a well-known antioxidant standard bjmu.edu.cn.

Computational Chemistry for Antioxidant Mechanism Elucidation

Computational chemistry, particularly methods based on Density Functional Theory (DFT), plays a crucial role in elucidating the antioxidant mechanisms of compounds nih.govrsc.org. These methods help to understand how compounds scavenge free radicals by calculating thermodynamic parameters related to different mechanisms, such as Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton-Loss Electron Transfer (SPLET) nih.govrsc.org.

For compound 4c, its antioxidant mechanism has been further investigated using computational chemistry bjmu.edu.cn. Such studies typically involve analyzing bond dissociation enthalpies (BDEs) and other parameters to identify the most favorable pathways for radical neutralization nih.gov.

Enzyme Inhibition Studies

Beyond anticancer and antioxidant activities, this compound derivatives have also been explored for their ability to inhibit enzymes.

Anti-tyrosinase Activity

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a key role in melanogenesis, the process of melanin (B1238610) production, by catalyzing the hydroxylation of monophenols to o-diphenols and the oxidation of o-diphenols to o-quinones jst.go.jpmdpi.com. Inhibition of tyrosinase is a target for skin-lightening agents jst.go.jpmdpi.com.

Studies evaluating the anti-tyrosinase activity of this compound compounds have shown that some of these compounds exhibit minimal inhibitory effects bjmu.edu.cn. For instance, a series of this compound compounds (1c–5c) demonstrated minimal anti-tyrosinase activity bjmu.edu.cn. Another study also indicated that a group of eight this compound compounds (1–8) did not show evident anti-tyrosinase activity bjmu.edu.cn. This suggests that simple this compound structures may not be potent tyrosinase inhibitors.

Anti-pancreatic Lipase (B570770) Activity

Research into this compound derivatives has explored their potential as inhibitors of pancreatic lipase, an enzyme crucial for the digestion of dietary fats. Studies have investigated the anti-obesity effects of various derivatives, including 2-(phenylthio)-ethyl benzoate derivatives. For instance, compound 2a, a 2-(phenylthio)-ethyl benzoate derivative, demonstrated promising anti-lipase activity with an IC50 value of 107.95 ± 1.88 µg/ml nih.govresearchgate.net. This activity was observed in comparison to Orlistat, a known anti-obesity drug, which had an IC50 of 25.01 ± 0.78 µg/ml nih.govresearchgate.net. Another derivative, compound 2d, also exhibited notable inhibitory activity with an IC50 of 119.05 ± 2.04 µg/ml, while compound 2c showed the lowest inhibitory activity among the tested derivatives, with an IC50 of 341.06 ± 2.40 µg/ml nih.gov. These findings suggest that certain this compound derivatives could be potential candidates for further investigation in anti-obesity strategies. nih.govresearchgate.net

Table 1: Anti-pancreatic Lipase Activity of 2-(phenylthio)-ethyl benzoate derivatives

CompoundIC50 (µg/ml) ± Standard ErrorReference
Orlistat25.01 ± 0.78 nih.govresearchgate.net
2a107.95 ± 1.88 nih.govresearchgate.net
2d119.05 ± 2.04 nih.gov
2c341.06 ± 2.40 nih.gov

Pharmacological Effects of this compound

This compound has been noted for certain pharmacological properties, particularly its effects on the cardiovascular and muscular systems.

Vasodilating and Spasmolytic Effects

This compound has been reported to possess vasodilating and spasmolytic effects ijrpr.comresearchgate.netamazonaws.com. These properties indicate its ability to widen blood vessels and relieve spasms in smooth muscles. Due to these effects, this compound has been identified as an ingredient in certain medications used for treating conditions such as asthma and whooping cough ijrpr.comresearchgate.netamazonaws.com.

Material Science and Liquid Crystal Applications of Phenyl Benzoate

Phenyl Benzoate (B1203000) as a Core Component in Liquid Crystals

Phenyl benzoate serves as a fundamental building block in the design and synthesis of liquid crystals, offering a stable and versatile platform for achieving desired mesomorphic and dielectric properties.

Relationship between Molecular Structure and Liquid Crystalline Properties

The ester central linkage in this compound derivatives offers enhanced chemical stability compared to other common linkages like Schiff bases, which often suffer from stability issues tandfonline.com. Modifications to the molecular structure, such as altering the molecular shape, size, or incorporating specific moieties, directly influence the resulting liquid crystalline properties derpharmachemica.comtubitak.gov.tr. The mesomorphic thermal stability can be precisely tuned by changing the rigid core and/or the flexible molecular parts at lateral and/or terminal positions derpharmachemica.com.

The introduction of terminal alkyl and alkoxy substituents significantly impacts the mesomorphic properties of phenyl benzoates tandfonline.com. For instance, the presence of a chiral moiety, polar groups, or alkoxy chains at the terminal ends of the molecular structure can induce the occurrence of traditional calamitic mesophases, including lamellar (smectic) and nematic phases tubitak.gov.trresearchgate.net. Furthermore, the strategic substitution of a fluorine atom at the ortho-position to the ester carbonyl group within the this compound moiety has been shown to improve viscosity, suppress the reduction in the liquid crystal phase temperature range, and notably increase dielectric anisotropy google.com.

Synthesis of Liquid Crystalline this compound Derivatives

The synthesis of liquid crystalline this compound derivatives typically involves esterification reactions, allowing for the systematic modification of the molecular structure to achieve specific properties acs.org. This compound itself can be synthesized through a reaction involving phenol (B47542), sodium hydroxide (B78521), and benzoyl chloride ncats.io.

Numerous liquid crystalline this compound derivatives have been synthesized and characterized for their mesomorphic properties. Examples include:

4-Pentylphenyl 4-methylbenzoate : A nematic liquid crystal, synthesized as a 4-methylphenyl ester of 4-pentylphenyl ossila.com.

Homologous series of 4-propyloxy phenyl-4'-n-alkoxy benzoates : These series are designed to study the effect of varying alkoxy chain lengths on liquid crystallinity derpharmachemica.com.

Calamitic liquid crystals : An example is 4-[4-((S)-3,7-dimethyloctyloxy)phenoxy)carbonyl]phenyl 4-(n-octyloxy)benzoate (DPCPB), a three-ring calamitic liquid crystal with ester linking groups and specific chiral and n-octyloxy terminal units researchgate.netresearchgate.net.

4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) : A this compound-based calamitic liquid crystal whose mesomorphic characteristics have been extensively studied tubitak.gov.tr.

Thiol-ene monomers : Novel this compound-based and biphenyl-based liquid crystalline thiol-ene monomers have been synthesized, allowing for tuning of mesophase type by varying bridging units and spacer lengths researchgate.nettno.nl.

Side-chain liquid crystalline polyacetylenes : These polymers incorporate this compound mesogens with octyl spacers and cyano or methoxy (B1213986) tails, synthesized through consecutive esterification reactions of 10-undecynoic acid acs.org.

Fluorinated derivatives : Compounds like 4-(trifluoromethoxy)phenyl-4-(trifluoromethoxy) benzoate have been synthesized to explore their unique infrared properties and mesomorphic behavior nih.gov.

Azobenzene (B91143) derivatives : These include phenyl/4-halogen-phenyl 4-{(E)-[4-(pent-4-en-1-yloxy)phenyl]diazenyl}benzoate groups, exhibiting photo-switching ability and liquid crystalline behavior tandfonline.com.

Naphthyl benzoate ester derivatives : New non-symmetrical derivatives based on a central naphthalene (B1677914) moiety have been prepared, bearing alkoxy chains and polar terminal groups semanticscholar.org.

Liquid-crystalline diblock copolymers : Polymers like PEO-b-PM6BACP, containing cyano-terminated this compound moieties, are synthesized via atom transfer radical polymerization (ATRP) to control microphase-separated structures and molecular alignment mdpi.com.

A common synthetic approach for benzoate derivatives involves condensing p-n-alkoxy benzoyl chloride with n-propyl-o-hydroxy benzoate derpharmachemica.com.

Mesomorphic Properties of Phenyl Benzoates

Phenyl benzoates and their derivatives exhibit a wide range of mesomorphic properties, including various liquid crystal phases. They are known to form nematic and smectic phases, such as Smectic A (SmA), Smectic C (SmC), and chiral Smectic C* (SmC*) semanticscholar.orgtandfonline.comderpharmachemica.comtubitak.gov.trresearchgate.netresearchgate.netresearchgate.nettandfonline.commdpi.com. Both monotropic and enantiotropic mesophases have been observed in different this compound series semanticscholar.orgtandfonline.comderpharmachemica.comresearchgate.netresearchgate.nettandfonline.com.

The mesomorphic range, or the temperature span over which the liquid crystalline phase exists, varies significantly depending on the specific derivative. For example, in one homologous series, the mesomorphic range was observed to vary from a minimum of 5°C at the hexyl derivative to a maximum of 38.5°C at the octyl derivative derpharmachemica.com. The thermal stability and the breadth of the mesophase range are highly dependent on the molecular structure, including the rigidity of the core and the nature of the flexible terminal and lateral groups semanticscholar.orgderpharmachemica.comresearchgate.net.

Observations using hot stage polarizing microscopy reveal characteristic textures for different mesophases:

Nematic mesophase : Often exhibits threaded or schlieren textures derpharmachemica.comtubitak.gov.tr.

Smectic A mesophase : Typically shows focal-conic fan-shaped textures derpharmachemica.comtandfonline.com.

Some this compound derivatives have been found to possess wide smectic C and nematic liquid crystalline ranges researchgate.net. An "odd-even effect," where transition temperatures alternate with increasing carbon chain length, can be observed for nematic-isotropic transition curves, although this effect is not always consistently clear-cut across all series tandfonline.comderpharmachemica.com. The presence of an epoxy group in some monomers has also been shown to stabilize the liquid-crystalline phase researchgate.net.

Dielectric Properties of this compound-Based Liquid Crystals

The dielectric properties of liquid crystals are critical for their characterization and are fundamental to their application in electronic devices. This compound-based liquid crystals are particularly noted for their favorable dielectric characteristics.

Many this compound derivatives exhibit high dielectric anisotropy (Δε), a property essential for effective electrical control in display applications google.com. The strategic substitution of a fluorine atom at the ortho-position to the ester carbonyl group in the this compound moiety has been found to lead to an exceptionally high dielectric anisotropy google.com.

Detailed studies often involve investigating the real and imaginary components of the dielectric constant, the conductivity mechanism, impedance, and dielectric relaxation mechanisms as functions of frequency and temperature researchgate.netresearchgate.net. Certain this compound derivatives demonstrate a crossover of their principal permittivity components within the megahertz frequency range. This characteristic makes them suitable as "dual-frequency materials," which can be switched between different states by applying different frequencies of electric fields, offering versatility in display and optical applications tandfonline.com. Furthermore, anomalous temperature dependencies of the dielectric constant in some this compound derivatives, such as (R)-4′-(3-methoxycarbonyl-2-propoxycarbonyl)phenyl 4-(4-(n-octyloxy)phenyl)benzoate (3MC2PCPOPB), are indicative of antiferroelectric and ferrielectric properties tandfonline.com.

Applications in Liquid Crystal Displays (LCDs)

This compound derivatives are integral to the functionality of Liquid Crystal Displays (LCDs) due to their unique optical and electrical properties.

Compatibility with Other Liquid Crystal Materials

A significant advantage of this compound-based liquid crystals in LCD applications is their excellent compatibility with other commonly used liquid crystal materials google.comncats.io. This compatibility is particularly pronounced at low temperatures, which is crucial for the stable operation of LCDs across various environmental conditions google.comncats.io.

This compound-based liquid crystals exhibit good miscibility with other classes of liquid crystal compounds, including biphenyl (B1667301), phenylcyclohexane, bicyclohexane, and fluorine-type liquid crystals ncats.io. The introduction of fluorine atoms as substituents can further enhance this compatibility, especially improving low-temperature performance google.com. This high compatibility allows for the formulation of complex liquid crystal mixtures that achieve a balance of desired properties, such as broad operating temperature ranges, fast response times, and high contrast ratios.

These materials are widely utilized in various LCD display modes, including:

Twisted Nematic (TN) mode google.com

Super Twisted Nematic (STN) mode google.com

Electrically Controlled Birefringence (ECB) mode google.com

Dynamic Scattering (DS) mode google.com

Their ability to form stable compositions with other liquid crystalline compounds makes this compound derivatives indispensable for developing high-performance LCDs.

Use in Electrically Controlled Birefringence (ECB) Mode and Dynamic Scattering (DS) Mode

This compound derivatives are utilized as liquid crystal materials in display technologies, specifically for Electrically Controlled Birefringence (ECB) mode and Dynamic Scattering (DS) mode. google.comgoogle.com These compounds are integral to nematic liquid crystal compositions and demonstrate favorable compatibility with other liquid crystal materials, such as biphenyl, phenylcyclohexane, bicyclohexane, and fluorine-containing types, particularly at lower temperatures. ncats.ioncats.io

In the context of dynamic scattering, studies have investigated the impact of surface alignment on the AC dynamic scattering characteristics of this compound nematic liquid crystals. Research indicates that the threshold voltage (Vth) increases as the initial average tilt angle (θ) between the liquid crystal director and the electrode surfaces increases. tandfonline.comtandfonline.com For instance, surface-perpendicular alignment (θ = 90°) can result in nearly double the Vth compared to surface-parallel alignment. tandfonline.comtandfonline.com Conversely, dynamic scattering decay times are considerably shorter when θ = 0° (surface-parallel alignment) than when θ > 0°. tandfonline.comtandfonline.com The scattering versus voltage curves and microscopic domain patterns are highly dependent on the initial alignment. tandfonline.comtandfonline.com

This compound liquid crystal mixtures are advantageous for applications like the Variable Grating Mode (VGM) in photoactivated devices due to their colorless nature, enhanced stability against visible light exposure, and ease of purification compared to azoxy mixtures. semi.ac.cn For ECB devices, a material with a pure positive dielectric anisotropy that is homogeneously aligned between conductive glass plates is required. annualreviews.org The development of both DSM and ECB devices necessitated materials with larger negative dielectric anisotropies (−Δε) and effective methods for formulating mixtures to broaden operational temperature ranges. whiterose.ac.uk

Polymer Chemistry and Technology

This compound plays a significant role in polymer chemistry and technology, serving as a plasticizer, stabilizer, and crosslinking agent. polymeradd.co.th It is incorporated into various polyesters and rubber formulations to enhance their plasticity and processability. ncats.ioncats.iopolymeradd.co.th

Synthesis of Soluble High Tg Polyimides Utilizing Ester-Acid Dianhydride Derivatives

This compound has been employed in the synthesis of soluble polyimides through reactions involving dianhydride/diamine derivatives. chemicalbook.comscientificlabs.co.ukottokemi.comottokemi.comchemdad.com This approach offers an alternative to the conventional two-step dianhydride-diamine route for producing polyimides with controlled or high molecular weights. kpi.ua Polyimides synthesized via this method exhibit high degrees of imidization, with molecular weight distribution (Mn/Mw) values typically ranging from 1.9 to 2.0, and glass transition temperatures (Tg) that align with those of polyimides prepared by conventional synthesis. kpi.ua Model studies suggest that the polymerization process is preceded by the regeneration of dianhydride from the diester-diacids. kpi.ua

This compound-Based Thiol-ene Monomers in Polymerization

Novel liquid crystalline thiol-ene monomers based on this compound have been synthesized and characterized for their unique properties. researchgate.netacs.orgacs.orgtno.nltandfonline.comtandfonline.com These monomers are capable of substantial photopolymerization in both isotropic and anisotropic solvents. acs.orgacs.orgresearchgate.netcapes.gov.br The type of mesophase, such as nematic and smectic A phases, can be precisely tuned by adjusting the bridging unit and spacer length within the this compound-based monomers. researchgate.nettno.nltandfonline.comtandfonline.com These materials demonstrate low transition temperatures and high stability under typical handling conditions. researchgate.nettno.nltandfonline.comtandfonline.com Photoinitiated bulk polymerization of these monomers yields liquid crystalline thiol-ene polymers that exhibit a nematic mesophase. researchgate.net Research has explored the conversion rates of thiol-ene monomers as a function of parameters including irradiation time, polymerization temperature, and monomer concentration. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy studies have revealed that anti-Markovnikov structures are predominantly formed during these polymerizations. researchgate.net

Photo- and Thermostabilizing Performance in Polymeric Formulations

This compound derivatives have been investigated for their efficacy as photo- and thermostabilizers in polymeric formulations, particularly those based on plasticized polyvinyl chloride (PVC). researchgate.netresearchgate.net These substituted phenyl benzoates demonstrate inherent thermal activity, enabling them to withstand the high temperatures associated with polymeric formulation processing without undergoing decomposition. researchgate.netresearchgate.net Furthermore, they are effective in shielding the polymeric matrix from harmful UV radiation, thus contributing to the material's longevity and stability. researchgate.netresearchgate.net

Development of Light-Driven Liquid Crystal Polymer Fibers

This compound groups are incorporated as eutectic mesogens in the development of light-driven liquid crystal copolymers. fudan.edu.cn Their inclusion serves to reduce the glass transition temperature (Tg) and significantly enhance chain mobility within the polymer structure. fudan.edu.cn A notable advancement involves a novel strategy that combines the shape memory effect with photochemical phase transition, leading to ultralarge contraction, up to 81%, in linear liquid crystal copolymer fibers. researchgate.netfudan.edu.cn This phenomenon occurs when eutectic mesogens of azobenzene and this compound self-organize into a highly ordered smectic B phase. researchgate.netfudan.edu.cn This ordered smectic B structure effectively locks in strain energy, which is then rapidly released through the reversible trans-cis photoisomerization of azobenzene mesogens, causing the destruction of the lamellar liquid crystal phase and leading to significant contraction. researchgate.netfudan.edu.cn The similar molecular structure and size of this compound and azobenzene mesogens facilitate their coassembly into the same lamellar structure. fudan.edu.cn Additionally, this compound-containing moieties contribute to increased chain flexibility and lower Tg, thereby improving the ductility and stretchability of the resulting polymer. fudan.edu.cn Studies have also explored light-driven liquid crystal polymers with this compound side-chains for photochemically induced isothermal phase transitions. chuo-u.ac.jp

Optical Components and High-Quality Lenses

This compound is recognized as an excellent starting material for the manufacturing of various optical components. ncats.ioncats.iochemicalbook.comresearchgate.netguidechem.com Its properties make it particularly suitable for the production of high-quality lenses, including those used in still and motion picture cameras. ncats.ioncats.iochemicalbook.comresearchgate.netguidechem.com

Environmental Fate and Degradation of Phenyl Benzoate

Microbial Degradation Pathways

Microorganisms have evolved sophisticated enzymatic systems to metabolize aromatic compounds, including phenyl benzoate (B1203000), under both aerobic and anaerobic conditions. The degradation often involves the initial activation of the aromatic ring, followed by its cleavage and subsequent channeling of the resulting aliphatic intermediates into central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov

Aerobic Degradation Pathways

Under aerobic conditions, the microbial degradation of aromatic compounds typically involves oxygenases that hydroxylate the aromatic ring, leading to its activation and subsequent cleavage. asm.orgcsic.esnih.gov A common strategy involves the formation of dihydroxylated intermediates, such as catechol or protocatechuate, which then undergo ring fission. nih.govresearchgate.net For instance, phenol (B47542), a primary hydrolysis product of phenyl benzoate, is commonly catabolized via catechol. nih.gov Some aerobic degradation pathways, termed "aerobic hybrid pathways," combine features of both aerobic and anaerobic routes, initiating with coenzyme A (CoA)-dependent activation of aromatic acids, followed by oxygen-dependent epoxidation of the ring and hydrolytic cleavage. asm.orgcsic.esnih.govresearchgate.net

Anaerobic Degradation Pathways (e.g., Benzoyl-CoA Pathway)

In the absence of oxygen, microorganisms employ a distinct strategy for aromatic compound degradation. This typically involves CoA-dependent activation of the aromatic ring, followed by reductive dearomatization and subsequent hydrolytic ring cleavage. asm.orgcsic.esoup.com The benzoyl-CoA pathway is a central and highly important anaerobic degradation route for a wide variety of aromatic compounds, including benzoate, which is a key intermediate in this compound breakdown. asm.orgcsic.esresearchgate.netoup.comd-nb.inforesearchgate.netresearchgate.net In this pathway, benzoate is converted to benzoyl-CoA, which then undergoes reductive dearomatization. csic.esoup.com This process is essential for the mineralization of aromatic compounds in anoxic environments. oup.com

Enzymes Involved in this compound Degradation

The biodegradation of this compound is initiated by inducible esterases that hydrolyze the ester bond, yielding stoichiometric amounts of phenol and benzoate. nih.gov Following this initial hydrolysis, specific enzymes catalyze the subsequent breakdown of phenol and benzoate.

Key enzymes involved in the degradation of the hydrolysis products include:

Phenol 2-hydroxylase (or phenol monooxygenase): This enzyme catalyzes the ortho-hydroxylation of phenol to catechol, serving as the first step in phenol degradation. researchgate.netresearchgate.netmdpi.com

Hydroxyquinol 1,2-dioxygenase: This enzyme catalyzes the ring cleavage of hydroxyquinol (benzene-1,2,4-triol) to 3-hydroxy-cis,cis-muconate, playing a role in the degradation of phenol via the hydroxyhydroquinone pathway. researchgate.netresearchgate.netwikipedia.org

Benzoate-CoA ligase (BadA/BclA): This enzyme activates benzoate by converting it to benzoyl-CoA, a crucial step for its entry into anaerobic degradation pathways. csic.esoup.comresearchgate.netmdpi.com

Benzoyl-CoA reductase: This enzyme is responsible for the reductive dearomatization of benzoyl-CoA in anaerobic pathways. csic.esoup.comfrontiersin.org

Catechol 1,2-dioxygenase and Catechol 2,3-dioxygenase: These dioxygenases are involved in the ring cleavage of catechol, leading to its further degradation via the ortho- or meta-pathways, respectively. researchgate.netmdpi.com

Degradation by Specific Microorganisms

Several microorganisms have been identified for their ability to degrade this compound and its derivatives:

Scedosporium species (e.g., Scedosporium apiospermum): This hyphomycete fungus can productively utilize this compound as its sole carbon and energy source. It initiates degradation by hydrolyzing this compound into phenol and benzoate. Phenol is then catabolized via catechol and hydroxyhydroquinone pathways, while benzoate is degraded through the protocatechuate branch of the ortho-pathway. nih.govnih.govresearchgate.netdntb.gov.uaresearchgate.netuliege.be Scedosporium apiospermum also degrades p-tolylbenzoate and 4-chlorophenylbenzoate using similar catabolic sequences. nih.gov

Acinetobacter calcoaceticus: Specifically, strain PHEA-2, isolated from industrial wastewater, can utilize both phenol and benzoate as sole carbon and energy sources. These compounds are channeled through the same catechol branch of the β-ketoadipate pathway for further degradation. nih.govnih.govasm.org

Catabolite Repression Mechanisms in Degradation Pathways

Microorganisms often prioritize the utilization of certain carbon sources over others when presented with a mixture, a phenomenon known as carbon catabolite repression (CCR). This allows for efficient resource allocation. For instance, in Acinetobacter calcoaceticus PHEA-2, benzoate can repress the degradation of phenol. This repression is mediated by the inhibition of the transcriptional activator protein MphR, which is crucial for the expression of genes involved in phenol degradation. nih.govnih.gov Similarly, benzoate has been shown to exert repressive effects on other catabolic pathways in various bacteria, including Cupriavidus pinatubonensis JMP134 and Pseudomonas putida. asm.orgresearchgate.netasm.org This regulatory mechanism ensures that the most energetically favorable carbon source is consumed first.

Environmental Transformation Products and Metabolites

The primary environmental transformation products of this compound are phenol and benzoate , resulting from the hydrolytic cleavage of its ester bond. nih.gov These two compounds then serve as central intermediates for further microbial degradation.

The subsequent degradation of phenol and benzoate leads to a cascade of other metabolites, depending on the specific microbial pathways involved and the environmental conditions (aerobic or anaerobic). For example:

Under aerobic conditions, phenol can be transformed into catechol and then further into compounds like 3-hydroxy-cis,cis-muconate (via hydroxyquinol) or directly into intermediates of the β-ketoadipate pathway. nih.govresearchgate.netresearchgate.netwikipedia.org

Benzoate, especially under anaerobic conditions, is converted to benzoyl-CoA , which is then dearomatized and undergoes further reactions leading to aliphatic compounds that can enter the TCA cycle. asm.orgcsic.esresearchgate.netoup.comd-nb.inforesearchgate.netresearchgate.net

Other potential transformation products, depending on the specific pathway and organism, can include 4-hydroxybenzoate , 4-hydroxymuconic semialdehyde , maleylacetate , and ultimately central metabolic intermediates such as succinyl-CoA and acetyl-CoA . d-nb.infoasm.org

Hydrolysis Products

This compound is an ester, and as such, it is susceptible to hydrolysis. Under environmental or physiological conditions, the ester linkage can be cleaved, yielding its constituent acid and alcohol. For this compound, the primary hydrolysis products are expected to be benzoic acid and phenol industrialchemicals.gov.au.

Table 1: Key Hydrolysis Products of this compound

Compound NameChemical FormulaPubChem CID
Benzoic AcidC₆H₅COOH243 nih.govnih.govenergy.gov
PhenolC₆H₅OH996 fishersci.beuv.mx

This hydrolysis process is a significant degradation pathway for esters in the environment. For instance, a similar compound, benzyl (B1604629) benzoate, undergoes microbial degradation and/or hydrolysis to produce benzyl alcohol and benzoic acid, with benzyl alcohol further oxidizing to benzoic acid regulations.goveuropa.eu. This indicates that the hydrolysis of benzoate esters like this compound leads to the formation of benzoic acid as a stable degradation product. The formation of these hydrolysis products is a crucial aspect of understanding the environmental fate of this compound, as these metabolites may have different environmental behaviors and toxicological profiles compared to the parent compound industrialchemicals.gov.au.

Predictive Models for Environmental Fate

Predictive models play a vital role in assessing the environmental fate of chemical compounds, offering insights into their behavior in various environmental compartments without extensive experimental testing researchgate.netwhiterose.ac.uk. These models utilize the physicochemical properties of a substance to forecast aspects such as biodegradability, uptake, and bioaccumulation researchgate.net.

For this compound, its low water solubility suggests that it is not likely to be highly mobile in the environment thermofisher.comfishersci.com. Quantitative Structure-Activity Relationship (QSAR) models are computational tools that can predict various properties and behaviors of chemicals based on their molecular structure industrialchemicals.gov.au. While specific detailed research findings from predictive models for this compound's environmental fate (beyond general statements on mobility) were not extensively detailed in the provided search results, QSAR modeling has been applied to this compound for predicting genotoxicity and skin irritation industrialchemicals.gov.au. General environmental fate models, such as those that consider water solubility and partition coefficients, are crucial for predicting the distribution and persistence of organic chemicals in aquatic ecosystems nih.gov. These models help in understanding how a substance might partition between water, soil, and air, and its potential for degradation fera.co.uk.

Bioaccumulation Potential

Bioaccumulation refers to the uptake and retention of a substance by an organism from its surrounding environment, including food, water, and air. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (log Pow). A higher log Pow value generally indicates a greater potential for a substance to accumulate in fatty tissues europa.eunih.gov.

For this compound, the log Pow value has been reported as 3.6 thermofisher.comfishersci.com. A log Pow of 3.6 suggests that this compound may have some potential to bioaccumulate thermofisher.com. However, some safety data sheets indicate "No information available" or "No data available" regarding its bioaccumulation/accumulation fishersci.comcleanchemlab.comcdhfinechemical.com. Despite this, one source explicitly states that this compound "contains no components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher" cdhfinechemical.com. This implies that, from a regulatory perspective, this compound is not considered a significant bioaccumulator at relevant concentrations. For comparison, benzyl benzoate, a structurally similar ester with a log Pow of 4, has been shown to hydrolyze rapidly in human plasma (half-life of 19 minutes), suggesting that bioaccumulation is unlikely due to rapid metabolism europa.eu. While direct experimental bioaccumulation data for this compound are not widely available in the provided sources, its log Pow value and the rapid hydrolysis observed for similar compounds provide insights into its potential in biological systems.

Future Directions and Emerging Research Areas

Exploration of Novel Phenyl Benzoate (B1203000) Derivatives with Enhanced Bioactivity

The synthesis and evaluation of novel phenyl benzoate derivatives are a prominent area of research, driven by the potential to discover compounds with enhanced biological activities. Studies have demonstrated that various this compound derivatives exhibit a range of bioactivities, including antibacterial, anticancer, antioxidant, anti-tyrosinase, and anti-pancreatic lipase (B570770) properties.

For instance, salicylanilide (B1680751) benzoates, a class of this compound derivatives, have shown substantial in vitro antibacterial activity, particularly against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as ≥0.98 μmol/L. Specific compounds like 5-chloro-2-(3,4-dichlorophenylcarbamoyl)this compound and 4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)this compound were identified as highly active.

In the realm of anticancer research, Eugenyl benzoate derivatives have been investigated for their inhibitory activity against HT29 colorectal cancer cells. Modifications, such as the addition of a terminal hydroxyl group, have been shown to increase anticancer activity, potentially by enhancing the octanol-water partition coefficient and topological polar surface area (TPSA). Furthermore, certain this compound derivatives have displayed strong cytotoxicity against A549 lung cancer cells.

Beyond antimicrobial and anticancer effects, this compound compounds have demonstrated antioxidant activity. For example, one synthesized this compound compound exhibited stronger antioxidant activity compared to Trolox, with half maximal inhibitory concentrations (IC₅₀) of approximately 13.06 μM. Computational chemistry has been employed to further understand the antioxidant mechanism of such compounds. Other studies have explored the anti-tyrosinase and anti-pancreatic lipase activities of these derivatives, although some showed minimal activity in these areas. The design of new antibacterial agents also leverages computational modeling and molecular docking studies to explore the structure-activity relationship of this compound derivatives, allowing for targeted modifications to specific functional groups.

Development of Sustainable and Green Synthesis Methods

The pursuit of sustainable and environmentally friendly synthesis methods for this compound and its derivatives is a critical research direction. Traditional synthesis routes often involve harsh conditions or generate undesirable byproducts.

One approach involves base-catalyzed sustainable synthesis of phenyl esters from carboxylic acids using diphenyl carbonate. This method aims to reduce the environmental footprint of the production process. Another significant advancement is the development of solvent-free and transition metal-free methods for amide synthesis from phenyl esters, including this compound, utilizing sodium hydride (NaH) as a cost-effective and environmentally benign base. This approach offers high yields and atom economy, representing a preparatively useful extension of existing methodologies.

Advanced Computational Modeling for Structure-Property Relationships

Advanced computational modeling techniques, particularly Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) analysis, are instrumental in understanding and predicting the properties of this compound and its derivatives.

DFT studies have been extensively used to investigate the molecular structure, conformational analysis, dipole moment, and vibrational spectroscopic data (IR and Raman intensities) of this compound. These theoretical calculations provide insights into the geometric data, potential energy functions for torsional motion, and vibrational spectra, showing good agreement with experimental data. DFT is also applied to study the electronic structure and electro-optical properties of related liquid crystals, including biphenyl (B1667301) benzoate-based ferroelectric liquid crystals, and to confirm intermolecular hydrogen bonds.

QSAR modeling is a major computational approach in medicinal chemistry and toxicology, establishing predictive correlations between intrinsic chemical properties (descriptors) and measured bioactivity or toxicity. For this compound, QSAR models have been developed to predict properties like skin sensitization, revealing that molecular volume and the calculated logarithm of the partition coefficient (ClogP) are key parameters. This information can be used to design new compounds that retain desired properties while mitigating undesirable ones. Molecular docking studies are also increasingly employed to assess the potential of this compound derivatives as antibacterial agents by investigating binding affinities, interaction energies, and potential binding sites. Furthermore, molecular docking has been used to study the binding affinity of this compound derivatives with proteins, such as the SARS-Covid-2 protein, with a reported binding affinity of -9.5 kcal mol⁻¹ for one derivative. DFT calculations can also reveal the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for understanding electronic properties.

Investigation of this compound in Nanomaterials and Drug Delivery Systems

The unique properties of this compound derivatives, particularly their mesogenic (liquid crystalline) characteristics, make them promising candidates for integration into nanomaterials and drug delivery systems.

This compound derivatives are a well-studied class of calamitic compounds, often featuring chiral moieties, polar groups, or alkoxy chains at their terminals, which contribute to their liquid crystalline behavior. Research has focused on elucidating the effects of liquid crystallinity on the anticancer activity of small mesogenic molecules, including benzoate derivatives with terminal hydroxyl groups. These studies observed molecular aggregation properties, such as the formation of spherical nanoparticles with diameters of 130–170 nm, which exhibited marked cell-growth inhibition at specific concentrations. This self-assembly into nano-sized structures presents a new strategy for drug packaging and delivery, potentially improving drug penetration and antitumor activity in solid tumors.

Beyond self-assembly, the development of reactive nanoparticles derived from polysaccharide phenyl carbonates is being explored for drug delivery and sensing applications. These polysaccharide-based nanoparticles can be functionalized with amino group-containing compounds under mild aqueous conditions, offering a versatile platform for targeted delivery.

Environmental Remediation Applications

The environmental impact of aromatic compounds, including phenol (B47542) and its derivatives, necessitates research into effective remediation strategies. This compound, being structurally related to these compounds, is relevant to environmental degradation studies.

Microorganisms play a crucial role in the biodegradation of aromatic pollutants. Indigenous strains of bacteria, such as Acinobacter and Pseudomonas, are known to degrade phenol and benzoate. Anaerobic degradation of phenol typically proceeds via phosphorylation to phenylphosphate, followed by carboxylation to 4-hydroxybenzoate. The degradation pathway of this compound itself by certain fungi, such as Scedosporium apiospermum, has also been studied, highlighting the enzymatic processes involved in its breakdown.

Industrial wastewaters often contain phenolic pollutants, which can be toxic to anaerobic benzoate-degrading granules used in wastewater treatment processes like the Upflow Anaerobic Sludge Blanket (UASB) reactor. Research has examined the toxic effects of these pollutants on the bioactivity of such granules, providing insights into improving wastewater treatment efficacy. Furthermore, advanced oxidation processes, such as electron beam (e-beam) treatment, are being investigated for their effectiveness in breaking down a wide range of organic contaminants, including those with aromatic carbon rings, which could be applicable to this compound degradation in water and soil.

Q & A

Q. How can phenyl benzoate be synthesized in a laboratory setting?

this compound is typically synthesized via esterification reactions. A common method involves reacting phenol with benzoyl chloride in the presence of a base (e.g., NaOH) under controlled conditions. For example:

  • Dissolve phenol in dilute NaOH to form the phenoxide ion, which reacts with benzoyl chloride.
  • Purify the product using recrystallization or solvent extraction. Yields can vary based on reaction time, temperature, and stoichiometry. Alternative routes include transesterification or catalytic methods using acid/base catalysts .

Q. What are the key physical properties of this compound relevant to experimental handling?

Critical properties include:

  • Density : 1.1±0.1 g/cm³ (informs solvent selection for extractions).
  • Refractive Index : 1.585 (useful for purity assessment via refractometry).
  • Flash Point : 128.9±16.7°C (guides safety protocols for high-temperature reactions). These properties are essential for designing storage, purification, and reaction conditions .

Q. What purification techniques are effective for this compound post-synthesis?

  • Recrystallization : Use methanol or ethanol as solvents to remove unreacted starting materials.
  • Column Chromatography : Effective for separating this compound from polar byproducts.
  • Distillation : Suitable for large-scale purification under reduced pressure to avoid decomposition. Purity can be verified via melting point analysis or HPLC .

Advanced Research Questions

Q. How do electronic effects of substituents influence the amidation efficiency of this compound derivatives?

Substituents on the phenyl ring significantly impact reaction yields due to electronic effects. For example:

  • Electron-withdrawing groups (e.g., nitro, chloro) on this compound increase electrophilicity, enhancing amidation with aliphatic amines (e.g., 94% yield with 4-bromo this compound and benzylamine).
  • Electron-donating groups (e.g., methoxy) may reduce reactivity, as seen in lower yields (e.g., 55% with 4-methoxy benzylamine and 2-methyl this compound).
  • Steric hindrance from bulky amines (e.g., morpholine) can further reduce yields .
Substituent (this compound)Amine TypeYield (%)
4-BromoBenzylamine94
4-NitroMorpholine27
4-MethoxyPiperidine98

Q. How can researchers resolve contradictory yield data in this compound-mediated reactions?

Contradictory yields often arise from:

  • Reaction Conditions : Varying temperatures (e.g., 110°C vs. room temperature) or solvent volumes.
  • Amine Basicity : Strongly basic amines (e.g., piperidine) may deprotonate intermediates, altering reaction pathways.
  • Steric vs. Electronic Effects : For example, morpholine yields 48% with this compound but only 27% with 4-nitro this compound due to competing electronic and steric factors. To resolve discrepancies, systematically vary one parameter (e.g., temperature, solvent, or substituent) while holding others constant. Use control experiments to isolate variables .

Q. What frameworks guide the design of experiments involving this compound derivatives?

  • PICOT Framework :
  • Population : Specific this compound derivatives (e.g., 4-fluoro this compound).
  • Intervention : Reaction parameters (e.g., catalyst loading, solvent).
  • Comparison : Baseline yields vs. modified conditions.
  • Outcome : Yield optimization or mechanistic insight.
  • Time : Reaction duration (e.g., 12 hours vs. 24 hours).
    • FINER Criteria : Ensure questions are Feasible (e.g., accessible reagents), Interesting (e.g., novel substituent effects), Novel (e.g., unexplored amine combinations), Ethical (e.g., safe handling protocols), and Relevant (e.g., applications in polymer chemistry) .

Q. How can computational modeling enhance the understanding of this compound reactivity?

While direct computational data is limited in the provided evidence, hypothetical approaches include:

  • DFT Calculations : Predict electronic effects of substituents on reaction transition states.
  • Molecular Dynamics : Simulate solvent interactions to optimize reaction media. Pair computational results with experimental validation (e.g., correlating calculated activation energies with observed yields) .

Methodological Considerations

  • Data Contradiction Analysis : Use statistical tools (e.g., ANOVA) to assess significance of yield variations.
  • Literature Review : Prioritize peer-reviewed journals over commercial databases, avoiding unreliable sources (e.g., BenchChem) .
  • Safety Protocols : Adhere to guidelines for handling reactive esters (e.g., benzoyl chloride) and toxic byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Phenyl benzoate
Reactant of Route 2
Reactant of Route 2
Phenyl benzoate

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